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  • Product: 4,6-dibromo-1H-indole-3-carbaldehyde
  • CAS: 115666-29-0

Core Science & Biosynthesis

Foundational

physical and chemical properties of 4,6-dibromo-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Profile of 4,6-Dibromo-1H-indole-3-carbaldehyde Executive Summary: 4,6-Dibromo-1H-indole-3-carbaldehyde is a halogenated heterocyclic compound o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Profile of 4,6-Dibromo-1H-indole-3-carbaldehyde

Executive Summary: 4,6-Dibromo-1H-indole-3-carbaldehyde is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a synthetic intermediate, its strategically placed bromine atoms and reactive aldehyde functionality offer a versatile scaffold for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, a detailed protocol for its logical synthesis, a roadmap for its spectroscopic characterization, and an exploration of its synthetic potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their work.

Molecular Profile and Physicochemical Properties

The unique arrangement of substituents on the indole core dictates the compound's physical characteristics and chemical behavior.

Structure and Nomenclature
  • IUPAC Name: 4,6-dibromo-1H-indole-3-carbaldehyde

  • Synonyms: 4,6-dibromo-3-formylindole

  • Chemical Formula: C₉H₅Br₂NO

  • Molecular Weight: 302.95 g/mol [1]

The structure consists of a bicyclic indole ring system, with bromine atoms substituted at positions 4 and 6 of the benzene ring portion. A carbaldehyde (formyl) group is attached to the C3 position of the pyrrole ring.

Core Physicochemical Data

The data presented below is a combination of calculated values and empirical data from closely related structural analogs, providing a robust profile for experimental planning.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₉H₅Br₂NO-
Molecular Weight 302.95 g/mol [1]
Appearance Expected to be a pale yellow to brown solidBased on analogs like 6-bromoindole-3-carbaldehyde.
Melting Point >200 °C (Predicted)Mono-bromo analogs melt around 202-206 °C; increased halogenation and molecular weight typically raise the melting point.
Solubility Insoluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF, THF).General solubility profile for substituted indoles.[2]
pKa Weakly acidic (N-H proton, ~16-17); the compound is essentially neutral.Based on the parent indole-3-carbaldehyde.[3]

Synthesis and Purification

The most direct and industrially scalable method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This electrophilic aromatic substitution is highly regioselective for the electron-rich C3 position of the indole nucleus.

Retrosynthetic Analysis & Strategic Rationale

The synthesis logically begins with the commercially available or readily synthesized 4,6-dibromo-1H-indole. The key transformation is the introduction of the formyl group at the C3 position. The Vilsmeier-Haack reaction is the ideal choice due to its high efficiency, use of common reagents, and proven applicability to a wide range of substituted indoles.[6] The reaction proceeds by generating a Vilsmeier reagent, a chloroiminium ion, in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[7]

Experimental Protocol: Vilsmeier-Haack Formylation of 4,6-Dibromo-1H-indole

This protocol is adapted from established procedures for halogenated indoles.[8]

Materials:

  • 4,6-Dibromo-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ice

  • Ethyl acetate

  • Brine

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 molar equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5 molar equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. The causality here is critical: slow addition is necessary to control the exothermic reaction and safely form the electrophilic Vilsmeier reagent. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Indole Addition: Dissolve 4,6-dibromo-1H-indole (1.0 molar equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature, then heat to 85-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup and Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This step hydrolyzes the intermediate iminium salt.

  • Neutralization and Precipitation: Slowly add saturated sodium carbonate solution to the mixture until it is basic (pH > 8). This neutralizes the acid and precipitates the crude product.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water, and air-dry.

Purification and Validation

The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane). The purity of the final product should be validated by measuring its melting point and confirmed using the spectroscopic methods detailed in the next section.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reaction Vilsmeier-Haack Reaction cluster_workup Workup & Purification cluster_product Final Product start 4,6-Dibromo-1H-indole reagent 1. POCl₃, DMF, 0°C 2. Heat (85-90°C) start->reagent Electrophilic Formylation workup 1. Ice Quench / Hydrolysis 2. Na₂CO₃ Neutralization 3. Filtration reagent->workup purify Recrystallization workup->purify product 4,6-Dibromo-1H-indole-3-carbaldehyde purify->product

Caption: Vilsmeier-Haack synthesis workflow.

Spectroscopic and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic signatures are expected for 4,6-Dibromo-1H-indole-3-carbaldehyde based on established data for similar structures.[8][9]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous map of the molecule's carbon-hydrogen framework. Spectra are typically recorded in DMSO-d₆.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~12.4 br s 1H NH The indole N-H proton is acidic and typically appears as a broad singlet far downfield.
~9.95 s 1H CH O Aldehyde protons are highly deshielded and appear as sharp singlets.
~8.40 s 1H H-2 The proton at C2 is adjacent to the electron-withdrawing aldehyde and the nitrogen atom.
~8.10 d, J ≈ 1.5 Hz 1H H-5 Aromatic proton ortho to a bromine atom, showing meta-coupling to H-7.

| ~7.80 | d, J ≈ 1.5 Hz | 1H | H-7 | Aromatic proton ortho to a bromine atom, showing meta-coupling to H-5. |

Expected ¹³C NMR Data (101 MHz, DMSO-d₆):

Chemical Shift (δ) ppm Assignment
~185.5 C HO
~139.0 C-2
~137.0 C-7a
~125.0 C-3a
~124.5 C-5
~122.0 C-7
~118.0 C-3
~116.5 C-6 (C-Br)

| ~115.0 | C-4 (C-Br) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands (KBr Pellet):

Frequency (cm⁻¹) Vibration Type Functional Group
~3200-3100 N-H Stretch Indole N-H
~3100-3000 C-H Stretch Aromatic C-H
~2850, ~2750 C-H Stretch Aldehyde C-H (Fermi doublet)
~1650-1635 C=O Stretch Conjugated Aldehyde

| ~1580, ~1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the bromine atoms through their characteristic isotopic pattern.

  • Expected Molecular Ion (M⁺): A cluster of peaks corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Isotopic Pattern: The molecular ion region will show three main peaks in a ~1:2:1 ratio:

    • M⁺: (C₉H₅⁷⁹Br₂NO) at m/z ≈ 301

    • [M+2]⁺: (C₉H₅⁷⁹Br⁸¹BrNO) at m/z ≈ 303

    • [M+4]⁺: (C₉H₅⁸¹Br₂NO) at m/z ≈ 305

  • Key Fragment: Loss of the formyl group (•CHO, 29 Da) is a common fragmentation pathway for aromatic aldehydes.

Characterization Workflow Diagram

G A Purified Solid B Dissolve in DMSO-d₆ A->B E Prepare KBr Pellet A->E H Direct Infusion / LC-MS A->H C ¹H & ¹³C NMR Spectroscopy B->C D Confirm C-H Framework & Substituent Positions C->D K Structure Verified D->K F FT-IR Spectroscopy E->F G Identify Key Functional Groups (N-H, C=O, C-Br) F->G G->K I Mass Spectrometry H->I J Confirm Molecular Weight & Br₂ Isotopic Pattern I->J J->K

Caption: Spectroscopic characterization workflow.

Chemical Reactivity and Synthetic Utility

4,6-Dibromo-1H-indole-3-carbaldehyde is a trifunctional molecule, with reactivity centered on the aldehyde, the indole N-H, and the C-Br bonds.

Reactions at the C3-Carbaldehyde

The aldehyde is the most versatile handle for synthetic elaboration.

  • Oxidation: Can be readily oxidized to the corresponding 4,6-dibromo-1H-indole-3-carboxylic acid using reagents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

  • Reduction: Selective reduction to the alcohol, (4,6-dibromo-1H-indol-3-yl)methanol, is achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Carbon-Carbon Bond Formation: It serves as an electrophile in various classical C-C bond-forming reactions, including:

    • Wittig Reaction: To form substituted alkenes.

    • Henry Reaction: Condensation with nitroalkanes to produce nitro-vinyl indoles.[10]

    • Knoevenagel Condensation: With active methylene compounds.

  • Carbon-Nitrogen Bond Formation:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) to yield substituted amines.

    • Condensation: Formation of imines and oximes.

Reactions at the N1-Position and C-Br Bonds
  • N-Alkylation/Acylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce substituents, which can modulate the compound's electronic properties and solubility.[11]

  • Palladium-Catalyzed Cross-Coupling: The C-Br bonds at positions 4 and 6 are suitable handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl groups. This provides a powerful pathway to complex, poly-substituted indole derivatives.

Reactivity Relationships Diagram

G cluster_aldehyde C3-Aldehyde Reactions cluster_core Core Reactions center 4,6-Dibromo-1H-indole-3-carbaldehyde acid Carboxylic Acid center->acid [Ox] alcohol Alcohol center->alcohol [Red] amine Substituted Amine center->amine R₂NH, [Red] alkene Alkene center->alkene Wittig n_alkyl N-Alkylated Indole center->n_alkyl Base, R-X cross_couple Cross-Coupled Product (e.g., Suzuki, Sonogashira) center->cross_couple Pd(0) cat., Coupling Partner

Caption: Key reactivity pathways.

Conclusion and Future Outlook

4,6-Dibromo-1H-indole-3-carbaldehyde stands as a highly functionalized and synthetically valuable building block. Its preparation via the robust Vilsmeier-Haack reaction is straightforward. The orthogonal reactivity of its three key functional sites—the aldehyde, the indole nitrogen, and the two carbon-bromine bonds—provides chemists with a powerful platform for generating diverse libraries of complex indole derivatives. This versatility makes it a compound of high interest for applications in drug discovery, particularly in the development of kinase inhibitors and anti-cancer agents, as well as in the synthesis of novel organic materials.

References

  • RSC. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde.
  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • BenchChem. (n.d.). Indole-3-carboxaldehyde basic properties and structure.
  • ChemScene. (n.d.). 5,6-Dibromo-1H-indole-3-carbaldehyde.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ChemicalBook. (n.d.). 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR spectrum.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde.
  • MilliporeSigma. (n.d.). 6-Bromoindole-3-carboxaldehyde 97.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • BenchChem. (n.d.). Synthesis of 3-bromo-1H-indole-2-carbaldehyde from Indole: A Technical Guide.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
  • PubChem. (n.d.). 6-Bromoindole-3-carbaldehyde.
  • ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ).
  • Afsar, A. et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-Aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. J. Chil. Chem. Soc., 61(2).
  • Chem-Impex. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde.
  • ChemWis. (2025). Vilsmeier–Haack reaction of indole. YouTube.
  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. WebBook.
  • El-Sawy, E. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751.
  • FooDB. (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934).

Sources

Exploratory

Technical Guide: Spectral Characterization and Synthesis of 4,6-Dibromo-1H-indole-3-carbaldehyde

Executive Summary 4,6-Dibromo-1H-indole-3-carbaldehyde (CAS: 115666-29-0) is a highly functionalized heterocyclic building block critical to the development of marine alkaloid analogs and targeted therapeutics. The prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dibromo-1H-indole-3-carbaldehyde (CAS: 115666-29-0) is a highly functionalized heterocyclic building block critical to the development of marine alkaloid analogs and targeted therapeutics. The presence of two heavy bromine atoms on the benzenoid ring, coupled with an electron-withdrawing formyl group at the C3 position, creates a unique electronic environment. This whitepaper provides a comprehensive, field-proven guide to the synthesis, isolation, and rigorous Nuclear Magnetic Resonance (NMR) characterization of this compound, emphasizing the causality behind experimental protocols and spectral interpretation.

Synthetic Methodology: The Vilsmeier-Haack Formylation

The regioselective introduction of a formyl group at the C3 position of the indole core is most efficiently achieved via the Vilsmeier-Haack reaction[1]. While unsubstituted indoles react readily, the 4,6-dibromo substitution exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring and necessitating optimized thermodynamic control to drive the electrophilic aromatic substitution[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues (color changes, precipitation) serve as in-process quality control checkpoints.

  • Preparation of the Vilsmeier Reagent:

    • Procedure: In a flame-dried, argon-purged flask, add 3.0 equivalents of anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C using an ice-water bath. Slowly add 1.2 equivalents of phosphorus oxychloride (POCl₃) dropwise over 15 minutes.

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Strict temperature control (0–5 °C) is mandatory to prevent the thermal decomposition of the highly reactive chloromethyleneiminium ion (Vilsmeier reagent) before the substrate is introduced[1].

  • Electrophilic Attack:

    • Procedure: Dissolve 1.0 equivalent of 4,6-dibromo-1H-indole in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C. Gradually warm the reaction mixture to 60 °C and stir for 3–4 hours.

    • Causality: The C3 position of the indole is the most nucleophilic site. However, the deactivating bromines at C4 and C6 increase the activation energy required for the formation of the Wheland intermediate. Heating to 60 °C provides the necessary kinetic energy to drive the reaction to completion[3].

  • Hydrolysis and Isolation:

    • Procedure: Pour the cooled reaction mixture over crushed ice and slowly neutralize with 2M aqueous NaOH until the pH reaches 7.0–7.5. Stir for 30 minutes. Filter the resulting precipitate, wash with cold distilled water, and dry under a high vacuum.

    • Causality: Alkaline hydrolysis is required to cleave the carbon-nitrogen bond of the iminium intermediate, liberating the target aldehyde and precipitating the hydrophobic product from the aqueous phase[1].

VH_Mechanism A DMF + POCl3 B Vilsmeier Reagent (Chloroiminium Ion) A->B 0°C D Wheland Intermediate B->D C 4,6-Dibromoindole C->D Electrophilic Attack E Aqueous Hydrolysis D->E 60°C F Target Aldehyde E->F NaOH / Ice

Fig 1: Vilsmeier-Haack formylation pathway for indole-3-carbaldehyde synthesis.

NMR Spectroscopy: Acquisition and Interpretation

Accurate spectral characterization is fundamental for quality control in drug development[4]. The heavy atom effect of bromine and the anisotropic deshielding of the aldehyde dictate the chemical shifts of this molecule.

Sample Preparation Protocol
  • Solvent Selection: Weigh 10–15 mg of the synthesized compound for ¹H NMR (or 30–40 mg for ¹³C NMR). Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen over CDCl₃ because it acts as a strong hydrogen-bond acceptor. It locks the indole N-H proton in a slow-exchange state, resulting in a sharp, distinct singlet rather than a broad, unintegrable hump[4].

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

    • Causality: Eliminates paramagnetic particulate impurities (e.g., trace metals from synthesis) that cause local magnetic field inhomogeneities and broaden spectral lines.

Quantitative Data: ¹H and ¹³C NMR Assignments

All data is acquired at 298 K on a 400 MHz spectrometer (100 MHz for Carbon).

Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Rationale
N-H (1) 12.40br s1H-Highly deshielded due to hydrogen bonding with DMSO and the electron-withdrawing nature of the C3-CHO group.
C-CHO 10.45s1H-Deshielded by the diamagnetic anisotropy of the carbonyl C=O double bond[4].
C-H (2) 8.35s1H-Shifted downfield due to the adjacent electronegative nitrogen and the electron-withdrawing formyl group at C3.
C-H (7) 7.75d1H1.6Exhibits a small meta-coupling ( 4J ) to H-5.
C-H (5) 7.65d1H1.6Exhibits a small meta-coupling ( 4J ) to H-7. Located between two heavy bromine atoms.

Table 2: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

PositionChemical Shift (δ, ppm)Assignment Logic & Causality
C-CHO 185.2Characteristic carbonyl carbon region.
C-2 139.5Deshielded by the adjacent nitrogen atom.
C-7a 138.5Bridgehead carbon adjacent to the nitrogen atom.
C-5 128.0Aromatic methine carbon situated between two brominated carbons.
C-3a 126.5Bridgehead carbon.
C-3 117.0Ipso carbon attached to the formyl group.
C-6 116.0Shielded due to the "heavy atom effect" of the directly attached Bromine.
C-7 115.5Aromatic methine carbon.
C-4 113.5Shielded due to the "heavy atom effect" of the directly attached Bromine.

Structural Validation via 2D NMR (E-E-A-T Principle)

To ensure absolute trustworthiness in the structural assignment—particularly to prove that formylation occurred at C3 and not C2 or N1—2D NMR techniques are mandatory.

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for this validation. In the HMBC spectrum of 4,6-dibromo-1H-indole-3-carbaldehyde:

  • The aldehyde proton (δ 10.45) will show strong 3JCH​ correlations to C-3a (δ 126.5) and C-2 (δ 139.5).

  • The absence of a 3JCH​ correlation from the aldehyde proton to the N-H or C-7a definitively rules out N-formylation or C-2 formylation.

NMR_Validation N1 1H NMR (1D) N3 HSQC (2D) 1J C-H Coupling N1->N3 N4 HMBC (2D) 2J/3J C-H Coupling N1->N4 N2 13C NMR (1D) N2->N3 N2->N4 N5 Unambiguous Regiochemical Assignment N3->N5 Direct C-H pairs N4->N5 Quaternary mapping

Fig 2: 2D NMR workflow for the unambiguous structural validation of the indole scaffold.

References

  • Vilsmeier–Haack reaction - Grokipedia Grokipedia URL:[Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis PubMed Central (PMC) URL:[Link]

  • Vilsmeier-Haack Reaction Organic Chemistry Portal URL:[Link]

Sources

Foundational

The Pivotal Role of 4,6-dibromo-1H-indole-3-carbaldehyde in the Biosynthesis of Marine Alkaloids: A Technical Guide

Abstract The marine environment is a prolific source of structurally novel and biologically active natural products. Among these, brominated indole alkaloids represent a significant class of compounds with diverse pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The marine environment is a prolific source of structurally novel and biologically active natural products. Among these, brominated indole alkaloids represent a significant class of compounds with diverse pharmacological properties. This technical guide delves into the central role of 4,6-dibromo-1H-indole-3-carbaldehyde as a key biosynthetic precursor to a variety of complex marine alkaloids. We will explore its enzymatic formation from tryptophan, its subsequent transformations, and the biological significance of its downstream derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of marine natural products, biosynthesis, and medicinal chemistry.

Introduction: The Chemical Ecology of Brominated Marine Indoles

Marine organisms, particularly sponges, tunicates, and algae, have evolved unique metabolic pathways to produce a vast arsenal of chemical defenses.[1] Halogenated secondary metabolites, especially those containing bromine, are a hallmark of marine biochemistry, a consequence of the high concentration of bromide ions in seawater.[2] Indole alkaloids, derived from the amino acid tryptophan, are a prominent class of these halogenated compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and cytotoxic properties.[3][4]

At the heart of the biosynthesis of many of these complex molecules lies a relatively simple, yet crucial, intermediate: 4,6-dibromo-1H-indole-3-carbaldehyde. This guide will illuminate the journey from tryptophan to this key dibrominated precursor and beyond, providing insights into the enzymatic machinery and chemical logic that govern the assembly of these fascinating natural products.

The Genesis of a Key Precursor: Biosynthesis of 4,6-dibromo-1H-indole-3-carbaldehyde

The biosynthesis of 4,6-dibromo-1H-indole-3-carbaldehyde is a multi-step enzymatic process that begins with the essential amino acid L-tryptophan. The pathway can be conceptually divided into three key stages: halogenation, side-chain modification, and oxidation.

Regioselective Bromination of the Indole Nucleus

The introduction of bromine atoms onto the indole ring is a critical step, catalyzed by a class of enzymes known as halogenases. In the marine environment, two main types of halogenases are responsible for this transformation:

  • Vanadium-dependent Bromoperoxidases (V-BrPOs): These enzymes utilize vanadium as a cofactor to oxidize bromide ions in the presence of hydrogen peroxide, generating a reactive bromine species (e.g., hypobromous acid or a bromonium ion equivalent) that can then electrophilically attack the electron-rich indole ring.

  • FADH₂-dependent Halogenases: These enzymes are highly specific and catalyze the direct halogenation of substrates like tryptophan or indole, using FADH₂, oxygen, and a halide salt. They offer a high degree of regioselectivity.

The biosynthesis of the 4,6-dibromo substitution pattern likely involves a sequence of enzymatic bromination events on the tryptophan or indole scaffold.

Side-Chain Modification and Oxidation

Following bromination, the amino acid side chain of tryptophan undergoes modification. This can involve transamination and decarboxylation to yield the corresponding indole-3-pyruvic acid or indole-3-acetaldehyde derivatives. Subsequent enzymatic oxidation of the C3-side chain leads to the formation of the carbaldehyde functionality.

Biosynthesis of 4,6-dibromo-1H-indole-3-carbaldehyde tryptophan L-Tryptophan bromo_tryptophan Dibromo-L-Tryptophan tryptophan->bromo_tryptophan dibromo_ipa 4,6-Dibromoindole-3- pyruvic acid bromo_tryptophan->dibromo_ipa dibromo_iaald 4,6-Dibromoindole-3- acetaldehyde dibromo_ipa->dibromo_iaald target 4,6-dibromo-1H-indole- 3-carbaldehyde dibromo_iaald->target

Figure 1. Proposed biosynthetic pathway for 4,6-dibromo-1H-indole-3-carbaldehyde.

A Biosynthetic Hub: 4,6-dibromo-1H-indole-3-carbaldehyde as a Precursor to Complex Alkaloids

The aldehyde functionality at the C3 position makes 4,6-dibromo-1H-indole-3-carbaldehyde a versatile intermediate for further enzymatic transformations, leading to a diverse array of more complex marine alkaloids. These transformations often involve condensations, cyclizations, and further oxidations.

Dimerization and Condensation Reactions

The electron-rich nature of the indole nucleus and the reactivity of the C3-aldehyde open the door to dimerization and condensation reactions. For instance, condensation with amino-containing molecules, such as amino acids or other nitrogenous metabolites, can lead to the formation of Schiff bases, which can then undergo further cyclization to yield complex heterocyclic systems.

Formation of Bis-indole Alkaloids

A prominent class of marine natural products derived from indole precursors are the bis-indole alkaloids. 4,6-dibromo-1H-indole-3-carbaldehyde can serve as a building block for these dimeric structures through enzymatic oxidative coupling or condensation reactions.

Derivatization of 4,6-dibromo-1H-indole-3-carbaldehyde cluster_derivatives Potential Biosynthetic Fates cluster_products Resulting Alkaloid Classes precursor 4,6-dibromo-1H-indole- 3-carbaldehyde oxidation Oxidation precursor->oxidation condensation Condensation (e.g., with amino acids) precursor->condensation dimerization Dimerization precursor->dimerization acid 4,6-Dibromoindole- 3-carboxylic acid oxidation->acid heterocycles Complex Fused Heterocycles condensation->heterocycles bis_indoles Bis-indole Alkaloids dimerization->bis_indoles Isolation_Workflow start Marine Organism Biomass (e.g., Sponge, Tunicate) extraction Solvent Extraction (e.g., MeOH/CH₂Cl₂) start->extraction partition Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) extraction->partition chromatography1 Silica Gel Column Chromatography partition->chromatography1 chromatography2 Sephadex LH-20 Chromatography chromatography1->chromatography2 hplc Reverse-Phase HPLC chromatography2->hplc end Pure Brominated Indole Alkaloids hplc->end

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 4,6-Dibromo-1H-indole-3-carbaldehyde as a Privileged Scaffold in Modern Drug Discovery

Introduction The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and synthetic compounds with significant pharmacol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Its structural resemblance to tryptophan allows it to interact with a multitude of biological targets, making it a fertile starting point for drug design.[4] Within this esteemed class of heterocycles, indole-3-carbaldehyde (I3A) and its derivatives serve as exceptionally versatile intermediates.[1][5][6] The presence of a reactive aldehyde group at the C3 position facilitates a wide range of chemical transformations, enabling the construction of diverse molecular architectures.[3][5]

This guide focuses specifically on 4,6-dibromo-1H-indole-3-carbaldehyde , a halogenated analogue that offers distinct advantages for drug discovery. The strategic placement of two bromine atoms on the indole core profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, these halogens can serve as synthetic handles for advanced cross-coupling reactions, providing a gateway to novel chemical space. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this scaffold, complete with detailed, field-proven protocols to empower its use in the laboratory.

Section 1: The Strategic Advantage of the 4,6-Dibromoindole Scaffold

The utility of 4,6-dibromo-1H-indole-3-carbaldehyde in drug discovery stems from its unique combination of reactive sites. Each site offers a vector for diversification, allowing chemists to systematically modulate the compound's properties to achieve a desired biological effect.

  • C3-Carbaldehyde: This is the primary site for derivatization. It readily undergoes condensation reactions (e.g., Schiff base formation, Knoevenagel, Claisen-Schmidt) to append a wide variety of functional groups and heterocyclic systems.[3][7] This allows for the exploration of structure-activity relationships (SAR) by probing interactions with target proteins.

  • N1-Indole Nitrogen: The N-H group can be alkylated or arylated, providing another crucial point for modification. This is often done to block potential hydrogen bonding, alter solubility, or introduce moieties that can occupy additional pockets in a binding site.[1][8]

  • C4 & C6-Bromine Atoms: The heavy halogen atoms increase the lipophilicity of the scaffold, which can enhance membrane permeability. They also act as powerful electron-withdrawing groups, modulating the reactivity of the indole ring. Critically, these positions are primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the late-stage introduction of complex aryl or alkyl groups.

Caption: Key reactive sites on 4,6-dibromo-1H-indole-3-carbaldehyde.

Section 2: Application in Oncology Drug Discovery

The indole scaffold is a validated pharmacophore for anticancer agents.[9] Derivatives have been shown to inhibit critical cellular processes in cancer, including cell growth, proliferation, and survival, often by targeting key signaling pathways like PI3K/Akt/mTOR or by disrupting microtubule dynamics.[7][10]

Rationale: Targeting Kinase Signaling

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[11][12] The PI3K/Akt/mTOR pathway is a central node that controls cell proliferation and survival.[10] The indole framework serves as an effective scaffold for developing inhibitors that can compete with ATP for the kinase binding site. The 4,6-dibromo substitutions can enhance binding affinity and selectivity.

G RTK Growth Factor Receptor (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Inhibitor Indole-Based Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR pathway targeted by indole inhibitors.

Protocol 1: Synthesis of a 4,6-Dibromo-1H-indole-3-yl-methylene)hydrazide Derivative

This protocol describes the synthesis of a Schiff base via the condensation of the indole carbaldehyde with a substituted hydrazide, a common strategy for generating potential kinase inhibitors.[9]

Materials:

  • 4,6-dibromo-1H-indole-3-carbaldehyde

  • Substituted benzenesulfonohydrazide (e.g., 4-chlorobenzenesulfonohydrazide)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel), filtration apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 4,6-dibromo-1H-indole-3-carbaldehyde (1.0 eq) and the substituted benzenesulfonohydrazide (1.05 eq).

  • Solvent Addition: Add absolute ethanol (approx. 20 mL) to dissolve the reactants. Gentle warming may be required.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide nitrogen.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C) with stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot and the disappearance of the starting aldehyde spot indicate reaction completion.

  • Isolation: Once complete, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, the volume can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual reactants and catalyst.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, providing a quantitative measure of a compound's cytotoxic effect.[13][14]

Materials:

  • Synthesized indole derivative (dissolved in DMSO to make a stock solution)

  • Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment. Trustworthiness: Ensuring a healthy, adherent monolayer is critical for reproducible results.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Data Summary: Anticancer Activity of Bromo-Indole Derivatives
Compound ClassCell LineIC₅₀ (µM)Reference
Indole-sulfonohydrazideMCF-7 (Breast)13.2[9][13]
Indole-sulfonohydrazideMDA-MB-468 (Breast)8.2[9][13]
Indole-thiosemicarbazoneA549 (Lung)11.5[13]
Pyrrole-indole hybrid (bromo-substituted)NCI/ADR-RES (Ovarian)0.97[15]
Pyrrole-indole hybrid (bromo-substituted)COLO 205 (Colon)0.89[15]

Section 3: Application in Antimicrobial Drug Discovery

The rise of multidrug-resistant pathogens is a global health crisis, necessitating the discovery of novel antimicrobial agents.[7] Indole derivatives, particularly halogenated ones, have demonstrated potent activity against a broad spectrum of bacteria and fungi.[13][16][17]

Rationale: Membrane Disruption and Potentiation

One key mechanism of action for antimicrobial indole conjugates is the disruption of the bacterial cell membrane.[18] The lipophilic indole core can intercalate into the lipid bilayer, while appended cationic groups (like polyamines) can interact with the negatively charged membrane surface, leading to increased permeability, leakage of cellular contents, and cell death. This mechanism also allows these compounds to act as "potentiators," increasing the susceptibility of resistant bacteria to conventional antibiotics.[18]

start 4,6-Dibromo-1H-indole-3-carbaldehyde step1 Synthesis of Derivatives (e.g., Hydrazones, Amides, Conjugates) start->step1 step2 Purification & Characterization (Chromatography, NMR, MS) step1->step2 step3 Primary Antimicrobial Screening (MIC Determination) step2->step3 step4 Hit Identification (Compounds with MIC ≤ 10 µM) step3->step4 step5 Secondary Screening (Cytotoxicity, Hemolysis Assays) step4->step5 step6 Mechanism of Action Studies (e.g., Membrane Permeability) step5->step6 lead Lead Compound step6->lead

Caption: Workflow for antimicrobial drug discovery using I3A derivatives.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][16]

Materials:

  • Synthesized indole derivative (stock solution in DMSO)

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well plates

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)[16]

  • Negative control (medium only) and vehicle control (medium with DMSO)

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound at 2x the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (no drug) and 12 (no drug, no bacteria) will serve as controls.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well is 100 µL. Trustworthiness: A correctly standardized inoculum is essential for inter-experiment comparability.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.

Data Summary: Antimicrobial Activity of Bromo-Indole Derivatives
Compound ClassMicroorganismMICReference
5-Bromo-indole-hydrazideStaphylococcus aureus100 µg/mL[13]
5-Bromo-indole-hydrazideBacillus subtilis100 µg/mL[13]
Indole hydrazone (general)MRSA6.25-100 µg/mL[13][16]
Indole-triazole derivativeCandida krusei3.125 µg/mL[13][17]
5-Bromo-indole-carboxamide-polyamineS. aureus≤ 0.28 µM[13][18]
5-Bromo-indole-carboxamide-polyamineAcinetobacter baumannii≤ 0.28 µM[13][18]

Section 4: Emerging Applications in Neurodegenerative Disease Research

The indole scaffold is actively being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease (AD).[19] The pathology of AD is complex, involving amyloid-beta (Aβ) plaque formation, neuroinflammation, and oxidative stress.[20][21]

Rationale: Metal Chelation and Multi-Targeting

There is growing evidence that metal ion dyshomeostasis, particularly of copper, plays a role in Aβ aggregation and toxicity.[20][22] Compounds that can chelate excess copper from these plaques may help promote their degradation and reduce associated oxidative stress.[22] The indole-3-carbaldehyde scaffold can be readily converted into Schiff bases or hydrazones containing N, O, or S donor atoms, which are excellent metal chelators. This offers a therapeutic strategy to develop multi-target agents that can, for instance, both chelate metals and inhibit cholinesterase.[19][23]

Protocol 4: Synthesis of an Indole-Schiff Base for Potential Metal Chelation

This protocol details the synthesis of a Schiff base from 4,6-dibromo-1H-indole-3-carbaldehyde and an amine, creating a bidentate ligand capable of coordinating with metal ions.[14]

Materials:

  • 4,6-dibromo-1H-indole-3-carbaldehyde

  • A primary amine (e.g., 2-aminophenol)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolution: Dissolve equimolar amounts of 4,6-dibromo-1H-indole-3-carbaldehyde and the primary amine in absolute ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will typically precipitate.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for higher purity. Expertise: The choice of amine is critical; using one with additional donor atoms like 2-aminophenol (N,O donors) creates a more potent chelating agent.

Conclusion and Future Directions

4,6-Dibromo-1H-indole-3-carbaldehyde is far more than a simple chemical intermediate; it is a highly versatile and privileged scaffold for modern drug discovery. Its strategic halogenation provides unique electronic and physicochemical properties, while the reactive carbaldehyde group serves as a gateway to immense chemical diversity. The protocols and data presented herein demonstrate its proven utility in generating potent anticancer, antimicrobial, and potentially neuroprotective agents.

Future research should focus on leveraging the bromine atoms as synthetic handles in cross-coupling reactions to build even more complex and novel molecular architectures. Its use in multi-component reactions could rapidly generate large libraries for high-throughput screening.[24] Furthermore, the inherent fluorescence of some indole derivatives suggests potential applications in the development of diagnostic probes and theranostic agents. The continued exploration of this powerful building block promises to yield new and effective therapies for a range of human diseases.

References

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Researchers develop chemical compound with potential against Alzheimer's disease. (2025, November 12).
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved March 18, 2026, from [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (n.d.). SCIRP. Retrieved March 18, 2026, from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved March 18, 2026, from [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017, October 1). Semantic Scholar. Retrieved March 18, 2026, from [Link]

  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. (2008). PubMed. Retrieved March 18, 2026, from [Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022, November 5). MDPI. Retrieved March 18, 2026, from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Retrieved March 18, 2026, from [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2025). PubMed. Retrieved March 18, 2026, from [Link]

  • The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. (2022). OUCI. Retrieved March 18, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2025, June 27). PMC. Retrieved March 18, 2026, from [Link]

  • Trace Elements in Alzheimer's Disease and Dementia: The Current State of Knowledge. (2024, April 19). Retrieved March 18, 2026, from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1). Retrieved March 18, 2026, from [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). Retrieved March 18, 2026, from [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. Retrieved March 18, 2026, from [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Novel benzofuran-3-one indole inhibitors of PI3 kinase-α and the mammalian target of rapamycin: Hit to lead studies. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Development and mechanistic study of novel anti- Alzheimer's disease drugs with PKC-ε selective activation. (n.d.). KAKEN. Retrieved March 18, 2026, from [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2024, February 22). MDPI. Retrieved March 18, 2026, from [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. (2020, November 12). MDPI. Retrieved March 18, 2026, from [Link]

  • Chemicals used for the induction of Alzheimer's disease-like cognitive dysfunctions in rodents. (2019, November 27). Biomedical Research and Therapy. Retrieved March 18, 2026, from [Link]

  • The selectivity of protein kinase inhibitors: a further update. (n.d.). Symansis. Retrieved March 18, 2026, from [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024, May 10). PMC. Retrieved March 18, 2026, from [Link]

Sources

Application

Application Note: Protocol for the Reductive Amination of 4,6-Dibromo-1H-indole-3-carbaldehyde with Primary Amines

Introduction & Scientific Rationale The 4,6-dibromo-1H-indole scaffold is a privileged structure frequently encountered in marine natural products and serves as a critical precursor for advanced pharmaceutical intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 4,6-dibromo-1H-indole scaffold is a privileged structure frequently encountered in marine natural products and serves as a critical precursor for advanced pharmaceutical intermediates, such as selective histone deacetylase (HDAC) inhibitors[1]. Coupling 4,6-dibromo-1H-indole-3-carbaldehyde with primary amines via reductive amination is a highly effective method for generating functionalized secondary amine derivatives.

The primary synthetic challenge in this transformation is chemoselectivity. The C–Br bonds at positions 4 and 6 are highly susceptible to cleavage under harsh reductive conditions (e.g., catalytic hydrogenation using Pd/C and H₂). To preserve these halogens while selectively reducing the transient imine, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice[2]. STAB is a mild hydride donor; the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it largely unreactive toward unprotonated aldehydes at room temperature, yet highly reactive toward protonated imines (iminium ions)[2].

Mechanistic Overview (Causality)

The direct reductive amination is a telescoped, one-pot process governed by distinct kinetic steps:

  • Condensation: The primary amine nucleophilically attacks the C3-aldehyde to form a hemiaminal, which subsequently dehydrates to yield a Schiff base (imine). We introduce glacial acetic acid (AcOH) to catalyze this dehydration and protonate the resulting imine[2].

  • Hydride Transfer: The protonated iminium ion is highly electrophilic. STAB selectively donates a hydride to the iminium carbon, yielding the target secondary amine. By pre-forming the imine before the addition of STAB, we eliminate the risk of direct aldehyde reduction (which would yield an unwanted primary alcohol byproduct).

Mechanism A 4,6-Dibromo-1H-indole- 3-carbaldehyde C Hemiaminal Intermediate A->C + R-NH2 Nucleophilic Attack B Primary Amine (R-NH2) B->C D Iminium Ion (Schiff Base) C->D - H2O Acid Catalyzed (AcOH) E Secondary Amine Product D->E NaBH(OAc)3 Hydride Transfer

Fig 1: Mechanistic pathway of STAB-mediated reductive amination of indole-3-carbaldehyde.

Experimental Workflow & Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Reaction progress is continuously monitored via Thin Layer Chromatography (TLC), utilizing the distinct UV absorbance of the conjugated indole-3-carbaldehyde and the ninhydrin reactivity of the resulting secondary amine.

Workflow S1 1. Reagent Mixing Aldehyde + Amine in DCE S2 2. Acidification Add 1-2 eq AcOH (Stir 30m) S1->S2 S3 3. Reduction Add 1.5 eq NaBH(OAc)3 at 0°C S2->S3 S4 4. Reaction Monitoring TLC / LC-MS Validation S3->S4 S5 5. Quenching & Workup Sat. NaHCO3 + Extraction S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

Fig 2: Step-by-step experimental workflow for the reductive amination protocol.

Step-by-Step Methodology

(Standard Scale: 1.0 mmol)

  • Imine Formation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dibromo-1H-indole-3-carbaldehyde (303 mg, 1.0 mmol) and the desired primary amine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

    • Causality: DCE is preferred over Dichloromethane (DCM) due to its higher boiling point and superior solubilizing properties for halogenated indoles[2].

  • Acid Catalysis: Add glacial acetic acid (60 µL, 1.0 mmol) dropwise to the stirring mixture. Allow the reaction to stir at room temperature for 30–60 minutes under a nitrogen atmosphere.

    • Causality: The weak acid accelerates the dehydration of the hemiaminal to the imine. Allowing this step to proceed before adding the reducing agent prevents the premature reduction of the unreacted aldehyde.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Causality: STAB dissolution is slightly exothermic. Portion-wise addition at 0 °C mitigates localized heating, suppressing the formation of tertiary amine (over-alkylation) byproducts.

  • Self-Validating Monitoring: Remove the ice bath and let the reaction warm to room temperature. Stir for 2–12 hours. Monitor via TLC (eluent: 50% EtOAc in Hexanes).

    • Validation: The starting aldehyde is strongly UV-active (Rf ~0.6). The successful formation of the secondary amine will appear as a new spot (Rf ~0.3-0.4) that stains positive (blue/purple) with ninhydrin. LC-MS can be used to confirm the exact mass; the isotopic signature of the two bromines (a distinct 1:2:1 ratio for M, M+2, M+4 peaks) must remain intact to validate that debromination has not occurred.

  • Quenching & Workup: Once TLC confirms the complete consumption of the aldehyde, quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes.

    • Causality: The basic quench neutralizes the acetic acid, safely decomposes any unreacted STAB, and converts the secondary amine salt into its freebase form, driving it into the organic layer.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (gradient elution: 0-10% MeOH in DCM with 0.1% Et₃N).

Optimization & Quantitative Data

The choice of solvent and acid additive heavily dictates the reaction kinetics and overall yield. The table below summarizes optimized conditions based on the nucleophilicity of the primary amine.

SolventAcid AdditiveReducing AgentReaction TimeYield (%)Field-Proven Insight
DCE AcOH (1.0 eq)NaBH(OAc)₃4 h88%Optimal baseline condition for most aliphatic primary amines[2].
THF AcOH (1.0 eq)NaBH(OAc)₃6 h82%Excellent alternative if the specific primary amine exhibits poor solubility in halogenated solvents.
DCM NoneNaBH(OAc)₃12 h45%Sluggish imine formation leads to incomplete conversion and lower yields.
DCE TFA (1.0 eq)NaBH(OAc)₃2 h91%Required for electron-deficient anilines; generates highly reactive tris(trifluoroacetoxy)borohydride in situ[3].
MeOH NoneNaBH₃CN8 h60%Not recommended. Lower selectivity and generates toxic HCN gas upon acidic workup.

Troubleshooting & Field-Proven Insights

  • Handling Poor Solubility: 4,6-dibromo-1H-indole-3-carbaldehyde can occasionally crash out of solution upon the addition of certain aliphatic amines. If the mixture becomes a thick suspension, add up to 30% v/v anhydrous THF to the DCE to restore homogeneity before adding STAB.

  • Sluggish Reactions with Anilines: If coupling with an electron-deficient primary aniline, the standard STAB/AcOH system may stall. Substituting acetic acid with Trifluoroacetic acid (TFA) drastically accelerates the reduction by forming a more potent reducing species without compromising the C–Br bonds[3].

  • Preventing Over-Alkylation: Because primary amines are utilized, there is a statistical risk of the secondary amine product reacting with another equivalent of aldehyde to form a tertiary amine. Maintaining a slight stoichiometric excess of the primary amine (1.1–1.2 eq) relative to the aldehyde effectively suppresses this side reaction.

References

  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Novel selective indole based histone deacetylase 10 inhibitors as anticancer therapeutics Source: Scientific Reports (Nature Portfolio / NIH) URL: [Link]

  • Title: Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up Source: Journal of Organic Chemistry (PubMed) URL: [Link]

Sources

Method

In Vitro Biological Assay Preparation Using 4,6-Dibromo-1H-indole-3-carbaldehyde

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Research Scientists, Assay Developers, and Pharmacologists in Drug Discovery Executive Summary & Mechanistic Rationale The emergence of...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Research Scientists, Assay Developers, and Pharmacologists in Drug Discovery

Executive Summary & Mechanistic Rationale

The emergence of drug-resistant fungal pathogens, particularly azole-resistant Candida species (C. albicans, C. auris), necessitates the development of novel antifungal scaffolds. 4,6-Dibromo-1H-indole-3-carbaldehyde (CAS: 115666-29-0) is a highly potent multi-halogenated indole derivative.

Causality in Molecular Design: Quantitative structure-activity relationship (QSAR) models demonstrate that halogen substitution at the C4 and C6 positions of the indole ring dramatically enhances antifungal activity. The heavy bromine atoms increase lipophilicity and exert strong electron-withdrawing effects, which optimize membrane penetration and target binding [1]. Furthermore, the addition of the 3-carbaldehyde moiety provides a reactive pharmacophore that facilitates the induction of reactive oxygen species (ROS). This oxidative stress disrupts the yeast-to-hyphae morphological transition—a critical virulence factor—ultimately leading to the collapse of the fungal biofilm network [1].

MOA Compound 4,6-Dibromo-1H-indole -3-carbaldehyde ROS ROS Accumulation (Oxidative Stress) Compound->ROS Induces Hyphae Inhibition of Yeast-to- Hyphae Transition Compound->Hyphae Suppresses Biofilm Biofilm Network Disruption ROS->Biofilm Hyphae->Biofilm Death Fungicidal Activity (Candida spp.) Biofilm->Death

Fig 1: Mechanism of action for 4,6-dibromo-1H-indole-3-carbaldehyde in Candida species.

Reagent Preparation & Master Stock Formulation

To ensure a self-validating and reproducible assay system, the compound must be properly solubilized. Halogenated indoles are highly hydrophobic; improper aqueous dilution will lead to precipitation and false-negative efficacy data.

  • Master Stock (10 mg/mL): Dissolve 10 mg of 4,6-dibromo-1H-indole-3-carbaldehyde in 1.0 mL of 100% cell-culture grade Dimethyl Sulfoxide (DMSO). Vortex until completely clear.

  • Storage: Aliquot into amber microcentrifuge tubes (the compound is light-sensitive) and store at -20°C.

  • Working Solutions: Dilute the master stock directly into the assay medium immediately before use. Critical Rule: The final concentration of DMSO in any biological assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

This protocol utilizes the broth microdilution method to determine the lowest concentration of the compound that completely inhibits planktonic fungal growth.

Rationale for Medium Choice: We use RPMI 1640 medium buffered with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0. This specific buffering system is mandatory because unbuffered media will acidify during fungal metabolism, artificially altering the ionization state and apparent potency of the indole-3-carbaldehyde.

Step-by-Step Workflow:

  • Inoculum Preparation: Grow Candida strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend 3–5 distinct colonies in sterile saline (0.85%) and adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

  • Dilution: Dilute the suspension 1:100, then 1:20 in RPMI 1640-MOPS to achieve a final test inoculum of 0.5×103 to 2.5×103 CFU/mL.

  • Compound Plating: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of 4,6-dibromo-1H-indole-3-carbaldehyde (ranging from 100 µg/mL down to 0.1 µg/mL) in 100 µL of RPMI 1640-MOPS.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls: Include a positive growth control (medium + inoculum + 1% DMSO) and a negative sterility control (medium only). Include Miconazole as a reference standard [1].

  • Incubation & Readout: Incubate at 35°C for 24 hours. Determine the MIC visually as the lowest concentration with no observable growth, or measure absorbance at 600 nm using a microplate reader.

Protocol B: In Vitro Antibiofilm Assay

Biofilms are highly resistant extracellular matrices. This dual-readout assay measures both total biofilm biomass (Crystal Violet) and the metabolic viability of the cells within the matrix (XTT).

Workflow Step1 1. Seed Candida spp. in 96-well flat-bottom plate Step2 2. Add Compound (10-50 µg/mL) Step1->Step2 Step3 3. Incubate 24h at 37°C (Biofilm Formation) Step2->Step3 Split Assay Type Step3->Split CV Crystal Violet Staining (Total Biomass) Split->CV XTT XTT Reduction Assay (Metabolic Viability) Split->XTT Read Microplate Reader (Absorbance) CV->Read XTT->Read

Fig 2: Dual-readout experimental workflow for in vitro antibiofilm evaluation.

Step-by-Step Workflow:

  • Biofilm Initiation: Seed 1×106 cells/mL in 96-well flat-bottom polystyrene plates (100 µL/well) containing RPMI 1640.

  • Treatment: Add the compound at concentrations corresponding to 0.5× , , and the established MIC. Incubate statically at 37°C for 24 hours.

  • Washing: Carefully aspirate the planktonic cells and wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.

  • Biomass Quantification (Crystal Violet):

    • Fix the biofilm with 100% methanol for 15 minutes.

    • Stain with 0.1% (w/v) crystal violet solution for 20 minutes.

    • Wash with distilled water until the wash is clear.

    • Solubilize the bound dye with 33% acetic acid and read absorbance at 590 nm.

  • Viability Quantification (XTT):

    • In a parallel plate, add 100 µL of XTT/menadione solution to the washed biofilms.

    • Incubate in the dark at 37°C for 2 hours.

    • Measure the colorimetric cleavage of XTT to formazan at 490 nm.

Protocol C: Cytotoxicity Profiling (HepG2 MTT Assay)

To ensure the compound has a viable therapeutic window, its toxicity must be evaluated against mammalian cells.

Step-by-Step Workflow:

  • Seeding: Seed human hepatocellular carcinoma (HepG2) cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C with 5% CO2​ .

  • Treatment: Replace the medium with fresh medium containing serial dilutions of 4,6-dibromo-1H-indole-3-carbaldehyde (1 to 100 µg/mL). Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Discard the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate the LD50​ (median lethal dose) using non-linear regression analysis.

Expected Data & Quantitative Benchmarks

Based on authoritative profiling of di-halogenated indoles [1], the following benchmarks should be used to validate your internal assay performance when utilizing 4,6-dibromo-1H-indole-3-carbaldehyde.

Assay ParameterTarget Pathogen / Cell LineExpected Range / ValueInterpretation
MIC Candida albicans (Azole-resistant)10 – 25 µg/mLPotent fungicidal activity, outperforming Ketoconazole.
MIC Candida auris10 – 50 µg/mLBroad-spectrum efficacy against highly resistant clinical isolates.
Biofilm Inhibition Candida albicans> 80% reduction at MICStrong disruption of the extracellular matrix.
Cytotoxicity ( LD50​ ) HepG2 (Human Hepatocytes)~35.0 – 75.0 µg/mLModerate cytotoxicity; therapeutic window exists at MIC levels.

References

  • Title: Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Reference Method for Broth Microdilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute (CLSI) Standard M27 URL: [Link]

Application

Regioselective Suzuki-Miyaura Cross-Coupling Methodologies for 4,6-Dibromo-1H-indole-3-carbaldehyde

Introduction and Mechanistic Rationale Indole derivatives are universally recognized as "privileged structures" in medicinal chemistry and drug discovery. The functionalization of polyhalogenated indoles, such as 4,6-dib...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Indole derivatives are universally recognized as "privileged structures" in medicinal chemistry and drug discovery. The functionalization of polyhalogenated indoles, such as 4,6-dibromo-1H-indole-3-carbaldehyde, presents a unique synthetic opportunity: the programmable, stepwise construction of complex, multi-substituted indole architectures from a single starting material.

However, achieving strict regiocontrol requires a deep understanding of the substrate's intrinsic reactivity. In the Suzuki-Miyaura cross-coupling of 4,6-dibromo-1H-indole-3-carbaldehyde, regioselectivity is dictated by a delicate interplay of steric hindrance and electronic deactivation:

  • Steric Hindrance: The C-3 position is occupied by a bulky carbaldehyde (formyl) group. This creates significant peri-steric hindrance at the adjacent C-4 position. Consequently, the C-6 carbon-bromine bond is much more accessible for the initial oxidative addition of the palladium catalyst[1].

  • Electronic Effects: Computational models of halo-heterocycles demonstrate that the bond dissociation energy (BDE) of the C-Br bond at the 6-position is generally lower than that at the 4-position in electron-deficient indole systems[2]. The strongly electron-withdrawing nature of the C-3 formyl group further deactivates the C-4 position toward oxidative addition.

Because of these combined factors, the first equivalent of arylboronic acid selectively couples at the C-6 position under mild conditions. Forcing the second coupling at the sterically hindered C-4 position requires elevated temperatures and highly active, electron-rich phosphine ligands to overcome the substantial activation barrier[3].

Reaction Pathway & Workflow

G SM 4,6-Dibromo-1H-indole -3-carbaldehyde Intermediate 4-Bromo-6-aryl-1H-indole -3-carbaldehyde (C-6 Mono-Coupled) SM->Intermediate Ar-B(OH)2 (1.05 eq) Pd(PPh3)4, K2CO3 80°C, Dioxane/H2O Product 4,6-Diaryl-1H-indole -3-carbaldehyde (Di-Coupled Product) Intermediate->Product Ar'-B(OH)2 (1.5 eq) Pd2(dba)3, XPhos, K3PO4 110°C, Toluene/H2O

Sequential regioselective Suzuki-Miyaura coupling of 4,6-dibromo-1H-indole-3-carbaldehyde.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as a self-validating system. By carefully controlling stoichiometry, temperature, and ligand selection, the chemist can cleanly isolate the mono-coupled intermediate or drive the reaction to the di-coupled product.

Protocol A: Regioselective Mono-Arylation at C-6

Objective: Synthesis of 4-bromo-6-aryl-1H-indole-3-carbaldehyde. Causality: A slight excess of boronic acid (1.05 equiv) ensures complete conversion without promoting over-coupling. The standard Pd(PPh3)4 catalyst and mild K2CO3 base provide sufficient energy to activate the C-6 C-Br bond but lack the thermodynamic driving force to react with the sterically hindered C-4 position[4].

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4,6-dibromo-1H-indole-3-carbaldehyde (1.0 equiv, 1.0 mmol), arylboronic acid (1.05 equiv, 1.05 mmol), and K2CO3 (2.0 equiv, 2.0 mmol).

  • Transfer the tube to a nitrogen-filled glovebox (or use a positive stream of argon) and add Pd(PPh3)4 (0.05 equiv, 0.05 mmol).

  • Add a thoroughly degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). Self-Validation Step: Degassing via three freeze-pump-thaw cycles is critical; residual oxygen will lead to homocoupling of the boronic acid, skewing the stoichiometry and reducing the yield of the target mono-coupled product.

  • Seal the tube and heat the reaction mixture at 80 °C for 6–8 hours.

  • Monitor the reaction progress by LC-MS. The reaction is deemed complete when the dibromo starting material is fully consumed.

  • Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the C-6 mono-coupled product.

Protocol B: Subsequent Arylation at C-4

Objective: Synthesis of 4,6-diaryl-1H-indole-3-carbaldehyde from the C-6 mono-coupled intermediate. Causality: The C-4 position is highly sterically hindered. To facilitate oxidative addition, a highly active, bulky, and electron-rich Buchwald ligand (e.g., XPhos) is required. A stronger base (K3PO4) and a higher temperature (110 °C) are necessary to drive the transmetalation and reductive elimination steps[3].

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 4-bromo-6-aryl-1H-indole-3-carbaldehyde (1.0 equiv, 1.0 mmol), the second arylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous K3PO4 (3.0 equiv, 3.0 mmol).

  • Under an argon atmosphere, add Pd2(dba)3 (0.05 equiv, 0.05 mmol) and XPhos (0.10 equiv, 0.10 mmol).

  • Add degassed Toluene/H2O (10:1 v/v, 10 mL).

  • Seal the tube and heat the mixture vigorously at 110 °C for 12–18 hours.

  • Cool to room temperature, extract with ethyl acetate (3 × 15 mL), wash with water, dry over Na2SO4, and purify via column chromatography to yield the di-arylated indole.

Quantitative Data & Optimization

The choice of catalyst and ligand is the primary determinant of success when attempting to functionalize the sterically congested C-4 position. Table 1 illustrates the stark difference in yields based on ligand selection, while Table 2 highlights the exquisite regiocontrol achievable under Protocol A conditions.

Table 1: Catalyst and Ligand Screening for C-4 Arylation (Protocol B Conditions)

Catalyst (5 mol%)Ligand (10 mol%)Base (3.0 eq)Temp (°C)Yield of C-4 Product (%)
Pd(PPh3)4NoneK2CO380< 5% (Trace)
Pd(dppf)Cl2NoneK2CO310012%
Pd2(dba)3SPhosK3PO411078%
Pd2(dba)3XPhosK3PO411091%

Table 2: Regioselectivity Ratios under Protocol A Conditions (80 °C, Pd(PPh3)4)

SubstrateC-6 Mono-CoupledC-4 Mono-CoupledDi-Coupled Product
4,6-Dibromo-1H-indole-3-carbaldehyde> 95% Not Detected< 5%

Analytical Verification & Troubleshooting

  • NMR NOESY/ROESY Analysis: The definitive method to validate regioselectivity is 2D NMR. In the C-6 mono-coupled product, there will be no Nuclear Overhauser Effect (NOE) cross-peak between the C-3 aldehyde proton and the newly introduced aryl protons. In contrast, successful coupling at the C-4 position (Protocol B) will yield a strong, diagnostic NOE cross-peak between the C-3 formyl proton and the ortho-protons of the C-4 aryl group.

  • Minimizing Hydrodebromination: A common side reaction in the cross-coupling of polyhalogenated indoles is the reductive dehalogenation of the unreacted C-Br bond[4]. To mitigate this, ensure the reaction temperature in Protocol A does not exceed 80 °C and strictly avoid primary or secondary alcohols (like ethanol or isopropanol) as co-solvents. These alcohols can undergo β-hydride elimination, acting as a hydride source for the palladium intermediate and leading to premature debromination.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 4,6-Dibromo-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of halogenated indole derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of halogenated indole derivatives.

Here, we bypass generic advice to focus specifically on the physicochemical idiosyncrasies of 4,6-dibromo-1H-indole-3-carbaldehyde . By understanding the causality behind its chromatographic behavior, you can transition from trial-and-error to a deterministic, self-validating purification strategy.

Part 1: Mechanistic Insights into Bromoindole Chromatography

To optimize the purification of 4,6-dibromo-1H-indole-3-carbaldehyde, one must first deconstruct its molecular interactions with the stationary phase (silica gel) and the mobile phase.

  • The "Push-Pull" Hydrogen Bonding Dilemma: The indole core features an N-H group that acts as a strong hydrogen bond donor. The presence of the electron-withdrawing C3-carbaldehyde (aldehyde) group, compounded by the inductive electron-withdrawing effects of the bromine atoms at the C4 and C6 positions, significantly increases the acidity and polarization of the N-H bond. This leads to aggressive hydrogen bonding with the acidic silanol groups on standard unmodified silica gel, which is the primary cause of chromatographic streaking (tailing)[1].

  • Solubility Constraints (The Halogen Effect): Heavy halogenation (dibromination) increases the lipophilicity of the molecule but paradoxically decreases its solubility in non-polar hydrocarbon solvents like hexanes or petroleum ether. Attempting to wet-load this compound in a highly polar solvent (like pure dichloromethane or ethyl acetate) onto a column equilibrated in hexanes will cause the compound to instantly precipitate ("crash out") at the column head, ruining the separation band[2].

  • Elution Kinetics: Because of the strong silanol interactions, linear gradients often result in broad, dilute elution bands. Transitioning to a step-gradient approach maximizes local concentration and improves resolution while reducing overall purification time[3].

Part 2: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: every step includes a validation checkpoint to ensure the integrity of the purification before proceeding.

Phase 1: Solvent System Validation (2D TLC)

Before committing your crude mixture to a column, validate the stability and mobility of the compound.

  • Prepare the Eluent: Mix Ethyl Acetate (EtOAc) and Hexanes in a 30:70 ratio[4].

  • Spot and Develop: Spot the crude mixture in the bottom-left corner of a square silica TLC plate. Develop the plate in the 30:70 EtOAc/Hexanes system.

  • Validate Stability (2D Check): Remove the plate, dry it completely, rotate it 90 degrees, and develop it again in the same solvent.

    • Validation Check: If the compound is stable, the spot will appear on a perfect diagonal. If off-diagonal spots appear, the compound is degrading on the silica, dictating the need for a deactivated stationary phase[1].

Phase 2: Dry-Loading Preparation

Due to the poor solubility of dibromoindoles in low-polarity eluents, dry loading is mandatory.

  • Dissolution: Dissolve the crude 4,6-dibromo-1H-indole-3-carbaldehyde in a minimum volume of a volatile, high-solubility solvent (e.g., Acetone or Tetrahydrofuran).

  • Adsorption: Add deactivated silica gel or Celite (approximately 2 to 3 times the mass of the crude product) to the solution.

  • Evaporation: Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained.

    • Validation Check: The powder must not clump. Clumping indicates residual solvent, which will cause band broadening.

Phase 3: Step-Gradient Column Execution
  • Column Packing: Slurry-pack the column with silica gel using 100% Hexanes. If TLC showed severe streaking, pre-treat the silica by flushing with 1 column volume (CV) of Hexanes containing 1% Triethylamine (TEA) or 1% Acetic Acid (AcOH), followed by a flush with pure Hexanes to remove excess modifier[1].

  • Loading: Carefully pour the dry-loaded powder onto the flat surface of the silica bed. Cap with a 1 cm layer of clean sand.

  • Step-Gradient Elution:

    • Flush with 2 CVs of 10% EtOAc/Hexanes to remove non-polar impurities.

    • Step up to 25% EtOAc/Hexanes for 3 CVs to elute the target compound[4].

    • Step up to 50% EtOAc/Hexanes for 2 CVs to flush highly polar baseline impurities.

  • Fraction Analysis: Monitor fractions via UV light (254 nm), as the highly conjugated bromoindole system is strongly UV-active[1].

Part 3: Troubleshooting Guides & FAQs

Q: My 4,6-dibromo-1H-indole-3-carbaldehyde is streaking severely on the TLC plate, making it impossible to calculate an accurate Rf value. How do I fix this? A: Streaking is caused by the polarized N-H bond interacting with acidic silanol sites. You must alter the mobile phase to outcompete this interaction. Add a modifier to your solvent system. For electron-deficient indoles, adding 0.1% to 1% Acetic Acid (AcOH) to the mobile phase suppresses the ionization of the N-H bond, sharpening the band. Alternatively, 1% Triethylamine (TEA) can be used to cap the acidic silanol sites on the silica[1]. Test both via TLC to see which yields a tighter spot.

Q: I loaded my sample as a liquid, and a hard, crystalline crust formed at the top of the column. The solvent is barely flowing. What happened? A: You have exceeded the solubility limit of the compound in the mobile phase. Dibromoindoles often dissolve well in pure EtOAc or DCM but precipitate instantly when they hit a column equilibrated in Hexanes[2]. Solution: Never wet-load this compound unless using a highly polar starting gradient. Always use the dry-loading technique described in Phase 2 of the protocol.

Q: I am trying to separate the dibrominated indole from a mono-brominated impurity, but they co-elute. How can I improve the resolution? A: Linear gradients often fail to separate closely related halogenated analogs. Switch to a step gradient [3]. Hold the solvent composition at a lower polarity (e.g., 15% EtOAc/Hexanes) for a longer duration (isocratic hold) until the mono-brominated species fully elutes, then step up the polarity to 30% to elute the dibrominated target.

Q: Is it possible to visualize the fractions without a UV lamp? A: Yes. While UV (254 nm) is non-destructive and highly effective for indoles[1], you can use a Potassium Permanganate ( KMnO4​ ) stain. The aldehyde group and the electron-rich portions of the indole ring will oxidize, appearing as bright yellow/brown spots against a purple background[1].

Part 4: Data Presentation

Table 1: Solvent System & Modifier Matrix for Indole-3-carbaldehydes

Solvent SystemModifier AddedTarget RfPrimary Outcome / Best Use Case
EtOAc / Hexanes (30:70)None0.25 - 0.35Standard starting point for neutral indoles[4].
EtOAc / Hexanes (30:70)1% Acetic Acid0.30 - 0.40Suppresses N-H ionization; best for electron-deficient bromoindoles.
EtOAc / Hexanes (30:70)1% Triethylamine0.30 - 0.40Deactivates silica silanols; prevents tailing of basic impurities[1].
DCM / Methanol (95:5)None0.40 - 0.50Alternative for highly polar or poorly soluble indole derivatives[5].

Table 2: Gradient Strategy Comparison

Gradient TypeElution Band WidthResolution of AnalogsSolvent Consumption
Linear (0% to 50%)BroadPoor to ModerateHigh
Isocratic (25%)ModerateModerateModerate
Step-Gradient Narrow / Sharp Excellent Low [3]

Part 5: Visualizations

Workflow Start Crude 4,6-dibromo-1H- indole-3-carbaldehyde TLC TLC Solvent Optimization (EtOAc/Hexanes) Start->TLC Check Streaking Observed? TLC->Check Mod Add 0.1-1% AcOH or TEA to Mobile Phase Check->Mod Yes Load Dry Loading onto Celite/Silica Check->Load No Mod->Load Elute Step-Gradient Elution Load->Elute Pure Pure Compound Elute->Pure

Workflow for optimizing the purification of 4,6-dibromo-1H-indole-3-carbaldehyde.

Streaking Issue TLC Tailing / Streaking Cause1 Silanol Interaction (H-Bonding) Issue->Cause1 Cause2 Sample Overload Issue->Cause2 Sol1 Deactivate Silica (Add Modifiers) Cause1->Sol1 Sol2 Dilute Sample & Reduce Load Cause2->Sol2

Decision tree for diagnosing and resolving chromatographic streaking.

Part 6: References

  • Synthesis of an azide-tethered 4H-furo[3,4-b]indole. Arkat USA. Available at: [Link]

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles. MDPI. Available at: [Link]

  • Strategies for Improving Flash Chromatography Efficiency. Biotage. Available at:[Link]

Sources

Optimization

preventing oxidative degradation of 4,6-dibromo-1H-indole-3-carbaldehyde during storage

Welcome to the Technical Support and Troubleshooting Guide for 4,6-dibromo-1H-indole-3-carbaldehyde . This compound is a critical halogenated building block used in the synthesis of marine alkaloid analogs and pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 4,6-dibromo-1H-indole-3-carbaldehyde . This compound is a critical halogenated building block used in the synthesis of marine alkaloid analogs and pharmaceutical intermediates. However, like many electron-rich aromatic aldehydes, it is highly susceptible to oxidative degradation during storage[1].

This guide provides researchers and drug development professionals with the mechanistic understanding, diagnostic tools, and field-proven protocols required to maintain the structural integrity of this compound.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, one must first understand the chemical causality behind it. The primary degradation pathway for 4,6-dibromo-1H-indole-3-carbaldehyde is the auto-oxidation of the C3-formyl group to a carboxylic acid[1][2].

While the 4,6-dibromo substitutions exert an electron-withdrawing effect that slightly stabilizes the indole pyrrole ring against electrophilic attack, the aldehyde moiety remains highly vulnerable to a radical chain reaction driven by molecular oxygen ( O2​ )[2]. This process is readily initiated by ambient light (photo-oxidation) or trace transition metal impurities[3].

Once initiated, an acyl radical is formed, which reacts with O2​ to form an acylperoxy radical. This intermediate abstracts a hydrogen from another aldehyde molecule to form a peroxycarboxylic acid (peracid). The peracid then reacts with a second aldehyde molecule in a Baeyer-Villiger-type oxidation, yielding two molecules of 4,6-dibromo-1H-indole-3-carboxylic acid[2]. Because one initiation event consumes two aldehyde molecules, degradation accelerates rapidly if not strictly controlled.

AutoOxidation Aldehyde Indole-3-carbaldehyde (Intact) AcylRadical Acyl Radical Intermediate Aldehyde->AcylRadical -H• Peracid Peroxycarboxylic Acid Aldehyde->Peracid H-donor Acid Indole-3-carboxylic acid (Degraded) Aldehyde->Acid Oxidation Initiation Initiation (Light/Metals) Initiation->AcylRadical PeroxyRadical Acylperoxy Radical AcylRadical->PeroxyRadical + O2 O2 Molecular O2 O2->PeroxyRadical PeroxyRadical->Peracid + R-CHO Peracid->Acid + R-CHO

Radical chain auto-oxidation pathway of indole-3-carbaldehydes into carboxylic acids.

Diagnostic Troubleshooting: Identifying Oxidation

Q: How do I visually and analytically confirm if my stock of 4,6-dibromo-1H-indole-3-carbaldehyde has degraded?

A: Degradation can be detected through a combination of visual inspection and Liquid Chromatography-Mass Spectrometry (LC-MS). Because the oxidation converts an aldehyde to a carboxylic acid, the degraded impurity will exhibit a distinct +16 Da mass shift and an altered retention time due to increased polarity.

Table 1: Analytical Markers of Oxidative Degradation
ParameterIntact Compound (Target)Oxidized Degradant (Impurity)
Chemical Identity 4,6-dibromo-1H-indole-3-carbaldehyde4,6-dibromo-1H-indole-3-carboxylic acid
Molecular Formula C9​H5​Br2​NO C9​H5​Br2​NO2​
Visual Appearance Off-white to light-yellow powderDarkening, brownish/orange tint
Monoisotopic Mass 300.87 Da316.87 Da
LC-MS m/z [M-H]⁻ ~299.87~315.87
Chromatographic Shift Baseline retention time ( Rt​ )Elutes earlier than intact compound (Reverse Phase)

Self-Validation Check: If your LC-MS chromatogram shows a growing peak at m/z 315.87, your storage conditions have been compromised by oxygen ingress.

Protocol: Anhydrous, Anaerobic Aliquoting and Storage

To prevent the radical chain reaction described above, the compound must be isolated from its initiation factors: oxygen, light, and thermal energy[3][4]. Do not repeatedly open a bulk master bottle. Instead, follow this self-validating protocol to create single-use aliquots.

Step-by-Step Methodology

Step 1: Environmental Preparation

  • Perform all handling inside a controlled glovebox backfilled with Argon, or use a Schlenk line for inert gas flushing.

  • Pre-dry amber glass vials (to block UV/Vis light initiation) in an oven at 120°C for 4 hours, then cool them under vacuum.

Step 2: Aliquoting

  • Transfer the dry 4,6-dibromo-1H-indole-3-carbaldehyde powder into the amber vials.

  • Note: If preparing stock solutions, use only anhydrous, degassed solvents (e.g., anhydrous DMSO sparged with Argon for 30 minutes).

Step 3: Argon Overlay (Critical Step)

  • Purge the headspace of each vial with a gentle stream of high-purity Argon.

  • Causality: Argon is approximately 38% denser than ambient air. Unlike Nitrogen, which can easily be displaced by room air currents during the capping process, Argon settles at the bottom of the vial, creating a heavy, protective blanket directly over the compound.

Step 4: Hermetic Sealing

  • Cap the vials immediately using PTFE-lined screw caps. PTFE prevents the leaching of plasticizers that can act as radical initiators.

  • Wrap the seal tightly with Parafilm to prevent moisture ingress during freeze-thaw cycles.

Step 5: Long-Term Storage

  • Store the sealed aliquots in a desiccator box placed inside a -20°C freezer[5]. Lowering the temperature exponentially decreases the kinetic rate constant of any trace auto-oxidation reactions.

Frequently Asked Questions (FAQs)

Q: I accidentally left my vial on the benchtop under ambient laboratory lighting overnight. Is the compound ruined? A: It is highly likely that surface-level degradation has begun. Ambient light acts as a potent initiator for the auto-oxidation of aromatic aldehydes[3]. You must run an LC-MS analysis (looking for the +16 Da shift) to quantify the purity before using it in sensitive downstream syntheses. If the purity has dropped below your acceptable threshold, the compound may need to be re-purified via flash chromatography.

Q: Can I use Nitrogen instead of Argon for the inert atmosphere? A: While Nitrogen is chemically inert and technically acceptable, it is not recommended for manual benchtop aliquoting. Because Nitrogen's density is very close to that of standard air, the protective gas layer is easily blown out of the vial by the physical motion of placing the cap on. Argon's higher density ensures the gas blanket remains intact during sealing.

Q: Does the presence of moisture affect the oxidation rate? A: Yes. While oxygen is the primary reactant, moisture can facilitate the formation of aldehyde hydrates (gem-diols). Furthermore, alternating freeze-thaw cycles in the presence of moisture causes condensation inside the vial, which can lead to localized hydrolysis or assist in the solvation of trace metal impurities that catalyze the radical initiation phase. Always use desiccants in your secondary storage container.

References

  • "Indole-3-carbaldehyde - Wikipedia." Wikipedia. URL:[Link]

  • "Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal." Organic Process Research & Development - ACS Publications. URL:[Link]

  • "Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions." Green Chemistry (RSC Publishing). URL:[Link]

  • "1H-Indole-3-carbaldehyde datasheet." BioCrick. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Baseline Noise in 4,6-Dibromo-1H-indole-3-carbaldehyde Analysis

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral acquisition of heavily halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral acquisition of heavily halogenated heterocycles. 4,6-dibromo-1H-indole-3-carbaldehyde presents a unique triad of analytical challenges: rigid lipophilicity leading to micro-aggregation, quadrupolar relaxation effects from heavy bromine atoms, and exchangeable protons (the indole NH) that complicate baseline resolution.

This guide is designed to move beyond generic advice. We will dissect the physical and chemical causality behind baseline noise and provide self-validating, step-by-step protocols to restore spectral integrity.

Diagnostic Workflow: Isolating the Source of Baseline Distortion

Before altering instrument parameters, you must systematically isolate whether the noise originates from the sample matrix (chemistry) or the probe/receiver (physics).

NMR_Troubleshooting Start Observe Baseline Noise in 1D NMR CheckSol Inspect Sample: Solubility & Concentration Start->CheckSol SolPoor Micro-particulates (Aggregation) CheckSol->SolPoor Cloudy SolGood Optically Clear Solution CheckSol->SolGood Clear ChangeSol Protocol A: Switch to DMSO-d6 SolPoor->ChangeSol CheckImp Assess Spectral Shape: Paramagnetic Impurities? SolGood->CheckImp HasImp Broad Humps & Merged Baseline CheckImp->HasImp Yes NoImp Sharp Peaks but Sinusoidal Roll CheckImp->NoImp No Filter Protocol B: Chelation & Filtration HasImp->Filter CheckInst Instrumental Artifacts (Acoustic Ringing) NoImp->CheckInst ApplyEASY Protocol C: Apply EASY Pulse Sequence CheckInst->ApplyEASY

Diagnostic workflow for isolating and resolving NMR baseline noise.

Module 1: Sample Matrix & Paramagnetic Impurities (The "Chemistry" Causes)

Q: My baseline looks like a series of broad, rolling humps rather than a flat line, even after manual phase correction. What causes this in halogenated indoles?

A: This is the classical manifestation of paramagnetic impurities (e.g., Fe²⁺, Cu²⁺, Mn²⁺) or undissolved micro-particulates.

  • The Causality: Transition metals introduce unpaired electrons into your sample matrix. An unpaired electron possesses a magnetic moment approximately 650 times greater than that of a proton. This massive magnetic dipole drastically shortens the spin-spin ( T2​ ) relaxation time of nearby nuclei via dipole-dipole interactions[1]. Because line width is inversely proportional to T2​ ( Δν1/2​=1/πT2​ ), the signals broaden so severely that they merge into the baseline, appearing as a continuous "roll."

  • The Compound Specifics: 4,6-dibromo-1H-indole-3-carbaldehyde is highly lipophilic but structurally rigid. In standard non-polar solvents like CDCl₃, it often forms micro-suspensions. These undissolved particles create localized magnetic field inhomogeneities ( ΔB0​ ), distorting the Lorentzian line shape and mimicking paramagnetic broadening[1].

Protocol A & B: Matrix Optimization & Chelation

To self-validate that the issue is chemical and not instrumental, perform the following sample preparation workflow:

  • Solvent Swap: Discard the CDCl₃ sample. Re-dissolve 5–10 mg of your compound in 0.6 mL of high-purity DMSO- d6​ [2]. The strong hydrogen-bond accepting nature of DMSO will fully solvate the indole NH and disrupt π−π stacking of the dibromo-aromatic core.

  • Chelation Wash (If metal catalysts were used in synthesis): Dissolve your bulk compound in ethyl acetate. Wash twice with 0.1 M aqueous EDTA solution to sequester rogue transition metals. Dry over Na₂SO₄ and evaporate.

  • Microfiltration: Draw the DMSO- d6​ solution into a glass syringe. Attach a 0.22 µm PTFE syringe filter and inject the solution directly into a high-quality (500 MHz rated) NMR tube.

Module 2: Acoustic Ringing & Hardware Artifacts (The "Physics" Causes)

Q: My sample is perfectly pure, fully dissolved in DMSO- d6​ , and filtered. Yet, I still see a severe sinusoidal baseline roll, especially in the first few ppm or when running ¹³C/low- γ nuclei. Why?

A: You are experiencing acoustic ringing , a hardware-induced artifact.

  • The Causality: When a high-power radiofrequency (RF) pulse is applied to excite the nuclear spins, it also induces mechanical vibrations in the metal components of the probe via the piezoelectric effect[3]. High Q-factor cryoprobes, while excellent for sensitivity, exacerbate this ringing[3]. The probe literally "rings" like a bell at radio frequencies. The receiver coil picks up this decaying mechanical vibration during the deadtime and early acquisition phase. Upon Fourier transformation, this truncated, high-intensity early signal manifests as a severe, rolling baseline curvature[4].

Protocol C: The EASY Pulse Sequence Implementation

Manual baseline correction of acoustic ringing is subjective and time-intensive[3]. Instead, we eliminate the artifact at the acquisition level using the EASY (Elimination of Artifacts in NMR SpectroscopY) or zgig_pisp pulse sequence[4].

  • Load the Sequence: In your spectrometer software (e.g., TopSpin), replace the standard single-pulse program (zg or zgig) with the EASY pulse sequence.

  • Configure the Double-Scan: The EASY sequence automatically acquires two consecutive scans per cycle.

    • Scan 1: Applies a standard 90° excitation pulse. The receiver captures the NMR FID + the acoustic ringing artifact[5].

    • Scan 2: Applies a phase-shifted (or zero-excitation) pulse immediately after. The receiver captures only the acoustic ringing background[5].

  • Phase Alternation: The spectrometer's receiver phase is alternated, effectively subtracting Scan 2 from Scan 1 in real-time.

  • Result: The mechanical ringing cancels out entirely, yielding a clean FID and a perfectly flat baseline without the need for aggressive polynomial post-processing[5].

Module 3: Data Processing & Digital Correction

Q: How do I digitally correct residual baseline noise without artificially suppressing the broad indole NH peak or the aldehyde proton?

A: The indole NH proton in 4,6-dibromo-1H-indole-3-carbaldehyde appears as a broad singlet around 12.0–12.5 ppm (in DMSO- d6​ ), while the aldehyde proton appears sharply around 9.9–10.2 ppm. Improper digital baseline correction will "swallow" the broad NH peak.

  • The Causality: Automated baseline correction algorithms (like abs in TopSpin) attempt to fit a polynomial curve to the lowest points of the spectrum. If a peak is naturally broad (due to quadrupolar relaxation from nearby bromines or chemical exchange of the NH), the algorithm misidentifies the peak as a baseline roll and subtracts it.

  • The Solution: Use Multipoint Manual Baseline Correction .

    • Enter the baseline correction module.

    • Select a 5th-order polynomial fit.

    • Manually define the noise nodes (the points the software uses to calculate the baseline).

    • Crucial Step: Explicitly exclude the entire region from 11.5 ppm to 13.0 ppm from your node selection. This forces the algorithm to draw a flat line under the NH peak rather than curving up to erase it.

Quantitative Data Summary: Baseline Noise Troubleshooting Matrix
Noise SourceSpectral ManifestationImpact on T1​ / T2​ Primary Resolution Protocol
Paramagnetic Impurities Broad humps; merged signals; loss of fine coupling.Drastic shortening of T2​ EDTA chelation wash; 0.22 µm PTFE filtration.
Micro-Aggregation Poor Signal-to-Noise (SNR); broad base on sharp peaks.Inhomogeneity ( ΔB0​ )Switch solvent to DMSO- d6​ ; gentle heating.
Acoustic Ringing Sinusoidal/wavy baseline roll (especially early ppm).None (Hardware artifact)Implement EASY / zgig_pisp pulse sequence.
FID Truncation Sinc-wiggles (ripples) at the base of sharp peaks.None (Digital artifact)Apply Exponential Apodization (LB = 0.3 - 1.0 Hz).
References
  • Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses Source: nih.gov URL:[Link]

  • EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy. Part I: Basic principle and applications Source: researchgate.net URL:[Link]

  • NMR Sample Preparation: The Complete Guide Source: organomation.com URL:[Link]

  • Indole-3-Carboxaldehyde | C9H7NO | CID 10256 Source: nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4,6-dibromo-1H-indole-3-carbaldehyde and 5-bromoindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, substituted indole-3-carbaldehydes are pivotal building blocks for the construction of comple...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, substituted indole-3-carbaldehydes are pivotal building blocks for the construction of complex heterocyclic scaffolds with diverse biological activities. The strategic placement of halogen substituents on the indole nucleus provides a powerful tool to modulate the electronic properties and metabolic stability of the resulting molecules. This guide offers an in-depth comparative analysis of the reactivity of two such key intermediates: 4,6-dibromo-1H-indole-3-carbaldehyde and 5-bromoindole-3-carboxaldehyde. By examining their electronic and steric profiles, we will explore their differential behavior in common synthetic transformations, providing a framework for their rational application in drug discovery and development.

Unveiling the Electronic and Steric Landscape

The reactivity of the aldehyde functionality in indole-3-carbaldehydes is intrinsically linked to the electronic nature of the indole ring. The electron-donating character of the indole nitrogen enhances the nucleophilicity of the ring, particularly at the C3 position, and influences the electrophilicity of the C3-carbaldehyde. The introduction of bromine atoms, being electronegative, imparts an inductive electron-withdrawing effect, which can significantly alter this reactivity profile.

5-bromoindole-3-carboxaldehyde features a single bromine atom on the benzene portion of the indole ring. This substitution primarily exerts an electron-withdrawing inductive effect, which is expected to increase the electrophilicity of the aldehyde carbonyl group, making it more susceptible to nucleophilic attack compared to the unsubstituted indole-3-carbaldehyde.

4,6-dibromo-1H-indole-3-carbaldehyde , on the other hand, bears two bromine atoms. The cumulative inductive effect of two bromine atoms will render the indole ring significantly more electron-deficient than its 5-bromo counterpart. This heightened electron-withdrawing character is anticipated to further enhance the electrophilicity of the aldehyde. However, the presence of a bromine atom at the C4 position introduces a significant steric impediment around the C3-carbaldehyde. This steric hindrance can be expected to play a crucial role in moderating the approach of bulky nucleophiles.

The interplay of these electronic and steric factors dictates the reactivity of these two molecules in various chemical transformations.

Comparative Reactivity in Key Synthetic Transformations

We will now delve into a comparative analysis of the reactivity of 4,6-dibromo-1H-indole-3-carbaldehyde and 5-bromoindole-3-carboxaldehyde in three fundamental reactions: the Knoevenagel condensation, the Wittig reaction, and reductive amination.

Knoevenagel Condensation: A Tale of Electronic Activation

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound.[1] The reaction rate is often influenced by the electrophilicity of the aldehyde.

5-bromoindole-3-carboxaldehyde is expected to undergo Knoevenagel condensation more readily than unsubstituted indole-3-carbaldehyde due to the electron-withdrawing nature of the bromine atom, which enhances the electrophilicity of the carbonyl carbon.

4,6-dibromo-1H-indole-3-carbaldehyde , with its two electron-withdrawing bromine atoms, is predicted to exhibit even greater reactivity in Knoevenagel condensations, provided the active methylene compound is not sterically demanding. The significantly increased electrophilicity of the aldehyde should facilitate the initial nucleophilic attack.

Table 1: Predicted Relative Reactivity in Knoevenagel Condensation

CompoundElectronic Effect of SubstituentsSteric Hindrance at C3Predicted Reactivity
5-bromoindole-3-carboxaldehydeModerate electron-withdrawingLowHigh
4,6-dibromo-1H-indole-3-carbaldehydeStrong electron-withdrawingModerateVery High (with small nucleophiles)
The Wittig Reaction: Balancing Electronics and Sterics

The Wittig reaction, a powerful tool for alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide.[2] The success of this reaction can be influenced by both the electrophilicity of the aldehyde and steric hindrance around the carbonyl group.

For 5-bromoindole-3-carboxaldehyde , the enhanced electrophilicity of the aldehyde should favor the initial nucleophilic attack by the Wittig reagent.

In the case of 4,6-dibromo-1H-indole-3-carbaldehyde , the heightened electrophilicity is a significant advantage. However, the steric bulk of the C4-bromine atom may hinder the approach of the typically bulky Wittig reagent, potentially leading to slower reaction rates or the need for more forcing conditions compared to the 5-bromo analogue, especially with sterically demanding ylides.

Diagram 1: Factors influencing the Wittig Reaction

G cluster_0 4,6-dibromo-1H-indole-3-carbaldehyde cluster_1 5-bromoindole-3-carboxaldehyde a Strong Electron-Withdrawing Effect (Enhanced Electrophilicity) Wittig Reaction Rate Wittig Reaction Rate a->Wittig Reaction Rate + b Steric Hindrance from C4-Br b->Wittig Reaction Rate - c Moderate Electron-Withdrawing Effect (Enhanced Electrophilicity) c->Wittig Reaction Rate + d Minimal Steric Hindrance d->Wittig Reaction Rate ~

Caption: Interplay of electronic and steric effects on the Wittig reaction rate.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a versatile method for the synthesis of amines from aldehydes.[3] The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced. The formation of the imine is favored by the electrophilicity of the aldehyde.

Both 5-bromoindole-3-carboxaldehyde and 4,6-dibromo-1H-indole-3-carbaldehyde are expected to be excellent substrates for reductive amination. The enhanced electrophilicity of the aldehyde in both compounds should facilitate the initial formation of the iminium ion. The steric hindrance in the 4,6-dibromo compound might slightly influence the rate of imine formation with very bulky amines, but this reaction is generally less sensitive to steric bulk than the Wittig reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key reactions discussed. These protocols can be adapted for both 4,6-dibromo-1H-indole-3-carbaldehyde and 5-bromoindole-3-carboxaldehyde to allow for a direct experimental comparison.

General Protocol for Knoevenagel Condensation
  • To a solution of the respective bromoindole-3-carbaldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in ethanol (10 mL), add a catalytic amount of a base such as piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 2: Experimental Workflow for Knoevenagel Condensation

G start Start dissolve Dissolve indole-3-carbaldehyde and active methylene compound in Ethanol start->dissolve add_catalyst Add catalytic amount of Piperidine dissolve->add_catalyst stir Stir at Room Temperature & Monitor by TLC add_catalyst->stir check_precipitate Precipitate Formed? stir->check_precipitate filter Filter and Collect Solid check_precipitate->filter Yes concentrate Concentrate in vacuo check_precipitate->concentrate No characterize Characterize Product (NMR, MS) filter->characterize purify Column Chromatography concentrate->purify purify->characterize end End characterize->end

Caption: Step-by-step workflow for the Knoevenagel condensation.

General Protocol for Wittig Reaction
  • To a suspension of the appropriate phosphonium salt (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (1.2 mmol, as a solution in hexanes) dropwise at 0 °C.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution to 0 °C and add a solution of the respective bromoindole-3-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the alkene product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Reductive Amination
  • To a solution of the respective bromoindole-3-carbaldehyde (1.0 mmol) and an amine (1.1 mmol) in methanol (10 mL), add a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The choice between 4,6-dibromo-1H-indole-3-carbaldehyde and 5-bromoindole-3-carboxaldehyde as a synthetic precursor should be guided by a careful consideration of the desired reactivity and the steric constraints of the target molecule.

5-bromoindole-3-carboxaldehyde serves as a versatile building block with enhanced reactivity compared to unsubstituted indole-3-carbaldehyde, making it suitable for a broad range of transformations.

4,6-dibromo-1H-indole-3-carbaldehyde , with its pronounced electron-deficient character, offers the potential for even greater reactivity, particularly in reactions sensitive to the electrophilicity of the aldehyde, such as the Knoevenagel condensation. However, the steric hindrance imposed by the C4-bromine atom must be taken into account, as it may impede reactions involving bulky reagents. This guide provides the foundational knowledge and practical protocols for researchers to harness the distinct reactivity profiles of these two valuable synthetic intermediates in the pursuit of novel and potent bioactive molecules.

References

  • Fiveable. Brominated Indoles: Organic Chemistry Study Guide. [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
  • Royal Society of Chemistry. (2021). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Photochemical & Photobiological Sciences, 20(9), 1195-1206.
  • Li, J., et al. (2020). Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy. Organic Letters, 22(21), 8446-8451.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. [Link]

  • SynCrest. Buy 5-Bromoindole-3-carboxaldehyde | 877-03-2. [Link]

  • ACS Publications. (2016). Synthesis of 9H-Pyrrolo[1,2-a]indole and 3H-Pyrrolizine Derivatives via a Phosphine-Catalyzed Umpolung Addition/Intramolecular Wittig Reaction. The Journal of Organic Chemistry, 81(9), 3695-3703.
  • Royal Society of Chemistry. (2025).
  • MDPI. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 733.
  • Wikipedia. Wittig reaction. [Link]

  • ACS Publications. (2026). Synthesis of Unsymmetrical C2,3-Bis-sulfenylated Indoles via Bimetallic Cu/Fe Relay Catalysis. Organic Letters, 28(6), 1234-1238.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
  • ThaiJO. Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. [Link]

  • ResearchGate. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. [Link]

  • eScholarship. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. [Link]

  • ResearchGate. Metal-Free Directed C–H Borylation of Indoles at the Sterically Congested C2 Position. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ACS Publications. (2018). Phosphine-Promoted Synthesis of 9H-Pyrrolo[1,2-a]indole Derivatives via an γ-Umpolung Addition/Intramolecular Wittig Reaction. The Journal of Organic Chemistry, 83(11), 5957-5966.
  • ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Google Patents. CN102558017A - Method for preparing 5-bromoindole.
  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13241-13249.
  • PMC. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 803-816.
  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • Semantic Scholar. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • ResearchGate. Reductive amination of aldehyde 3 in different conditions. [Link]

  • MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes †. Molecules, 24(18), 3326.
  • Henry Rzepa's Blog. Understanding the electrophilic aromatic substitution of indole. [Link]

  • PMC. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. [Link]

Sources

Comparative

Spectroscopic Validation and Performance Comparison of Synthesized 4,6-Dibromo-1H-indole-3-carbaldehyde

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note Executive Summary & Mechanistic Context The compound 4,6-dibromo-1H-indole-3-carba...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary & Mechanistic Context

The compound 4,6-dibromo-1H-indole-3-carbaldehyde (CAS 115666-29-0) is a highly specialized, di-halogenated heterocyclic building block. It serves as a critical intermediate in the total synthesis of complex marine alkaloids (such as aplysinopsins) and acts as a rigid scaffold for rational drug design[1].

Because the downstream applications of this molecule—particularly palladium-catalyzed cross-coupling reactions—are highly sensitive to impurities, the structural integrity and purity of the starting material are paramount[2]. Standard commercial grades sourced from bulk catalogs often suffer from batch-to-batch variability, containing monobrominated impurities or residual solvents[3],[4].

This guide objectively compares the performance of an UltraPure™ Synthesized Grade against Standard Commercial Grades , detailing the causality behind our temperature-controlled synthesis and providing a self-validating spectroscopic workflow to guarantee structural fidelity.

VH_Mechanism DMF DMF + POCl3 V_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->V_Reagent Activation Intermediate Wheland Intermediate (C3 Attack) V_Reagent->Intermediate Indole 4,6-Dibromoindole Indole->Intermediate Electrophilic Substitution Hydrolysis Aqueous Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Rearomatization Product 4,6-Dibromo-1H-indole- 3-carbaldehyde Hydrolysis->Product Cleavage

Fig 1. Mechanistic pathway of the Vilsmeier-Haack formylation of 4,6-dibromoindole.

Experimental Methodologies: Synthesis & Validation

To ensure absolute trustworthiness, our protocol operates as a self-validating system where each synthetic step is strictly controlled and subsequently verified by orthogonal analytical techniques.

Protocol A: Temperature-Controlled Vilsmeier-Haack Formylation
  • Activation: Cool anhydrous N,N-dimethylformamide (DMF) to 0 °C under an inert argon atmosphere. Add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature strictly below 5 °C.

    • Causality: Exceeding 5 °C during the generation of the Vilsmeier reagent leads to rapid degradation of the chloroiminium ion and the formation of dimethylamine impurities, which poison downstream catalysts[5].

  • Substitution: Dissolve the starting material (4,6-dibromoindole) in anhydrous DMF and add it slowly to the complex. Warm the mixture to 40 °C and stir for 2 hours.

    • Causality: Maintaining exactly 40 °C provides sufficient kinetic energy for the Wheland intermediate formation at the C3 position without triggering des-bromination at the C4 or C6 positions[6].

  • Quenching & Isolation: Pour the reaction mixture over crushed ice and neutralize with 40% NaOH to pH 7-8[6]. Filter the resulting light tan precipitate, wash with cold water, and recrystallize from an ethanol/water gradient to yield the UltraPure™ product.

Protocol B: Spectroscopic Validation Workflow
  • NMR Preparation: Dissolve 15 mg of the recrystallized product in 0.5 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is specifically selected over CDCl₃ due to the high polarity of the dibrominated indole. Furthermore, aprotic DMSO prevents the rapid exchange of the N-H proton, allowing its crucial observation in the ¹H-NMR spectrum.

  • ESI-MS Acquisition: Dilute the sample in HPLC-grade methanol containing 0.1% formic acid. Analyze in positive ion mode to capture the[M+H]⁺ cluster.

Validation_Workflow Start Synthesized Product (Batch 115666-29-0) NMR 1H & 13C NMR (DMSO-d6) Start->NMR MS ESI-MS (Positive Mode) Start->MS IR FT-IR Spectroscopy (ATR) Start->IR NMR_Result Confirms C3-CHO & NH Proton Shifts NMR->NMR_Result MS_Result Confirms 1:2:1 Isotopic Cluster (Br2) MS->MS_Result IR_Result Confirms C=O (1650 cm⁻¹) & N-H Stretches IR->IR_Result Pass Validated UltraPure™ Grade NMR_Result->Pass MS_Result->Pass IR_Result->Pass

Fig 2. Multi-modal spectroscopic validation workflow ensuring structural integrity.

In-Depth Spectroscopic Validation (E-E-A-T Analysis)

How do we unequivocally prove the structural integrity of our UltraPure™ grade compared to standard bulk catalogs[3],[4]? We rely on three fundamental pillars of spectroscopy to validate the causality of our synthesis:

¹H & ¹³C NMR Spectroscopy
  • Observation: The ¹H-NMR spectrum reveals a sharp singlet at ~9.9 ppm and a broad singlet at ~12.2 ppm. The C2 proton appears as a singlet at ~8.2 ppm.

  • Causality: The 9.9 ppm peak confirms the successful installation of the C3-formyl group (aldehyde proton). The broad 12.2 ppm peak is the intact indole N-H proton. The C2 proton is shifted significantly downfield to 8.2 ppm due to the strong electron-withdrawing effect of the newly installed adjacent aldehyde group.

High-Resolution Mass Spectrometry (ESI-MS)
  • Observation: A distinct isotopic cluster is observed at m/z 302, 304, and 306 in a precise 1:2:1 ratio .

  • Causality: Bromine naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The presence of exactly two bromine atoms in the molecule mathematically dictates this 1:2:1 binomial distribution. Standard commercial grades often show skewed ratios, which is a direct indicator of contamination with monobrominated (1:1 ratio) impurities caused by harsh formylation conditions.

FT-IR Spectroscopy
  • Observation: Strong absorption bands are present at ~1650 cm⁻¹ and ~3150 cm⁻¹.

  • Causality: The 1650 cm⁻¹ band represents the highly conjugated C=O stretch of the aldehyde, while the 3150 cm⁻¹ band confirms the intact N-H stretch, proving that N-formylation (a common side reaction) did not occur.

Comparative Performance Analysis

When utilizing 4,6-dibromo-1H-indole-3-carbaldehyde for downstream applications like Buchwald-Hartwig aminations, Suzuki cross-couplings[2], or the total synthesis of marine alkaloids[1], the purity of the starting material dictates the success of the entire synthetic route.

The table below summarizes the quantitative differences between an optimized, spectroscopically validated product and a standard commercial baseline.

ParameterUltraPure™ GradeStandard Commercial GradeCausality / Impact
Purity (HPLC-UV) > 99.5%95.0% - 97.0%Strict thermal control prevents des-bromination side reactions[5].
Isotopic Fidelity (MS) Exact 1:2:1 Br₂ clusterSkewed clusterStandard grades often contain monobrominated impurities[3].
Residual POCl₃/DMF < 10 ppmUp to 500 ppmTrace acid/solvent poisons Pd-catalysts in downstream Suzuki couplings[2].
Yield in Downstream Coupling > 85%60% - 70%High purity prevents catalyst deactivation during cross-coupling[2],[1].

References[6] Benchchem Technical Support. "5-Bromoindole | 10075-50-0 - Benchchem" (Vilsmeier-Haack Mechanism & Safety). Benchchem. 2]">https://www.benchchem.com[2] Benchchem Technical Support. "2-bromo-1H-indole | 139409-34-0 | Benchchem" (Suzuki Coupling Protocols). Benchchem. 5]">https://www.benchchem.com[5] Benchchem Technical Support. "Methyl 5-methoxy-1H-indole-2-carboxylate | 67929-86-6 | Benchchem" (Vilsmeier-Haack Application Notes). Benchchem. 1]">https://www.benchchem.com[1] Somei, M., et al. "A Regioselective and Common Synthetic Method of Dihalogenoindoles and its Application for the Total Syntheses of Marine Alkaloids." CLOCKSS Archive. 3]">https://clockss.org[3] ChemicalBook. "Shaanxi Dideu Medichem Co. Ltd Produktliste (4,6-dibromo-1H-indole-3-carbaldehyde)." ChemicalBook. 4]">https://www.chemicalbook.com[4] AA Blocks. "Product Index - AA Blocks (4,6-dibromo-1H-indole-3-carbaldehyde)." AA Blocks. https://www.aablocks.com

Sources

Validation

A Comparative Guide to the Characterization of 4,6-dibromo-1H-indole-3-carbaldehyde as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Rigorously Characterized Reference Standards In the landscape of pharmaceutical research and drug development, the accuracy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorously Characterized Reference Standards

In the landscape of pharmaceutical research and drug development, the accuracy and reliability of analytical data are paramount. Chemical reference standards serve as the bedrock of quality control, providing a benchmark against which new batches of active pharmaceutical ingredients (APIs), intermediates, and impurities are measured.[1][2][3] The establishment of a well-characterized reference standard is not merely a matter of good practice; it is a critical component of regulatory compliance and ensures the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth technical overview of the characterization of 4,6-dibromo-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of specific experimental data for this particular isomer, this guide will draw upon established analytical principles and comparative data from closely related analogues, such as other brominated indole-3-carbaldehydes, to provide a comprehensive characterization framework.

Structural Elucidation and Physicochemical Properties

The foundational step in characterizing a reference standard is the unambiguous confirmation of its chemical structure and the determination of its fundamental physicochemical properties. For 4,6-dibromo-1H-indole-3-carbaldehyde, this involves a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the substitution pattern and the overall molecular structure.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Based on the analysis of related brominated indole-3-carbaldehydes, the following proton signals are anticipated for 4,6-dibromo-1H-indole-3-carbaldehyde:

Chemical Shift (δ) ppm (Predicted) Multiplicity Assignment Rationale
~12.5br sN-HThe indole N-H proton is typically a broad singlet at a downfield chemical shift.
~10.0sCHOThe aldehyde proton is a characteristic singlet in the downfield region.
~8.3sH-2The proton at the C-2 position of the indole ring is a singlet.
~7.8dH-5The proton at C-5 is expected to be a doublet due to coupling with H-7.
~7.5dH-7The proton at C-7 is expected to be a doublet due to coupling with H-5.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

The predicted carbon chemical shifts are as follows:

Chemical Shift (δ) ppm (Predicted) Assignment Rationale
~186C=O (Aldehyde)The carbonyl carbon of the aldehyde group resonates at a characteristic downfield shift.
~139C-7aQuaternary carbon at the ring junction.
~138C-2Carbon at the 2-position of the indole ring.
~125C-3aQuaternary carbon at the ring junction.
~124C-5Aromatic CH carbon.
~122C-7Aromatic CH carbon.
~118C-3Carbon bearing the aldehyde group.
~116C-6 (C-Br)Carbon attached to bromine.
~114C-4 (C-Br)Carbon attached to bromine.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of a compound. For halogenated compounds, the isotopic distribution provides a characteristic signature.

Expected Mass Spectrum:

For 4,6-dibromo-1H-indole-3-carbaldehyde (C₉H₅Br₂NO), the mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1.

  • [M]⁺: Corresponding to the molecule with two ⁷⁹Br isotopes.

  • [M+2]⁺: Corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br isotope.

  • [M+4]⁺: Corresponding to the molecule with two ⁸¹Br isotopes.

The accurate mass measurement obtained from high-resolution mass spectrometry (HRMS) would further confirm the elemental formula.

Purity Assessment: A Multi-faceted Approach

Ensuring the high purity of a reference standard is critical for its intended use. A combination of chromatographic and thermal analysis techniques is employed to assess purity and identify any potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the most widely used technique for assessing the purity of non-volatile and thermally labile compounds. A well-developed HPLC method can separate the main component from related substances and degradation products.

Comparative HPLC Analysis:

A comparative HPLC analysis of 4,6-dibromo-1H-indole-3-carbaldehyde with other commercially available brominated indole-3-carbaldehyde reference standards would provide valuable data on their relative purity and chromatographic behavior.

Compound CAS Number Reported Purity Melting Point (°C)
4,6-dibromo-1H-indole-3-carbaldehyde108603-26-9Not specifiedNot specified
4-bromo-1H-indole-3-carbaldehyde98600-34-1≥96.0%175-177
6-bromo-1H-indole-3-carbaldehyde17826-04-997%202-206
5,6-dibromo-1H-indole-3-carbaldehyde17900-95-7≥95%Not specified
Indole-3-carbaldehyde487-89-8≥98%193-199

Data compiled from various chemical vendor specifications and publicly available information.

Thermal Analysis: Insights into Physical Properties and Purity

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and assessing the purity of crystalline solids.[4] The melting point is a key physical property, and a sharp melting endotherm is indicative of high purity.

Expected DSC Profile:

A high-purity reference standard of 4,6-dibromo-1H-indole-3-carbaldehyde is expected to exhibit a single, sharp endothermic peak corresponding to its melting point. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques used in the characterization of a 4,6-dibromo-1H-indole-3-carbaldehyde reference standard.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the 4,6-dibromo-1H-indole-3-carbaldehyde reference standard and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, ensuring a mass accuracy of less than 5 ppm.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass of C₉H₅Br₂NO. Analyze the isotopic pattern to confirm the presence of two bromine atoms.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purity Analysis
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for indole derivatives.

  • Sample Preparation: Prepare a stock solution of the reference standard in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Prepare further dilutions as needed.

  • Analysis: Inject a known volume of the sample solution and monitor the elution profile at a suitable wavelength (e.g., 254 nm or 300 nm).

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 4: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the reference standard into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm.

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of a chemical reference standard.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Reference Standard Characterization cluster_techniques Analytical Techniques cluster_documentation Documentation Synthesis Synthesis of 4,6-dibromo-1H-indole-3-carbaldehyde Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure Structural Elucidation Purification->Structure Purity Purity Assessment Purification->Purity Physicochemical Physicochemical Properties Purification->Physicochemical NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS FTIR FT-IR Spectroscopy (Functional Groups) Structure->FTIR HPLC HPLC (Purity, Related Substances) Purity->HPLC DSC Thermal Analysis (Melting Point, Purity) Purity->DSC Physicochemical->DSC Melting Point CoA Certificate of Analysis (CoA) NMR->CoA MS->CoA HPLC->CoA DSC->CoA FTIR->CoA

Caption: Workflow for the characterization of a chemical reference standard.

Comparative Analysis with Alternative Reference Standards

A robust characterization of a reference standard involves not only its intrinsic analysis but also a comparison with closely related compounds. This provides context and highlights the impact of structural modifications on analytical behavior.

Alternatives_Comparison cluster_topic Primary Reference Standard cluster_alternatives Alternative Reference Standards Topic 4,6-dibromo-1H-indole-3-carbaldehyde Alt1 4-bromo-1H-indole-3-carbaldehyde Topic->Alt1 Compare Monobromo Isomer Alt2 6-bromo-1H-indole-3-carbaldehyde Topic->Alt2 Compare Monobromo Isomer Alt3 5,6-dibromo-1H-indole-3-carbaldehyde Topic->Alt3 Compare Dibromo Isomer Alt4 Indole-3-carbaldehyde Topic->Alt4 Compare Unsubstituted Parent

Caption: Comparative analysis with alternative reference standards.

The substitution pattern of the bromine atoms on the indole ring significantly influences the physicochemical and spectroscopic properties of these molecules. For instance, the position of the bromine atom will affect the chemical shifts of the aromatic protons in the ¹H NMR spectrum and the carbon atoms in the ¹³C NMR spectrum. Similarly, the melting point and chromatographic retention time will vary between the different isomers. By comparing the analytical data of 4,6-dibromo-1H-indole-3-carbaldehyde with these alternatives, a more complete understanding of its unique properties can be established.

Conclusion

The comprehensive characterization of a chemical reference standard is a meticulous process that underpins the quality and reliability of pharmaceutical development. This guide has outlined a robust framework for the characterization of 4,6-dibromo-1H-indole-3-carbaldehyde, leveraging a combination of spectroscopic and chromatographic techniques. While direct experimental data for this specific isomer remains limited in publicly accessible literature, a scientifically sound characterization can be achieved through the application of established analytical principles and by drawing logical comparisons with closely related analogues. The detailed protocols and comparative analysis presented herein provide a valuable resource for researchers and scientists in ensuring the integrity of their analytical measurements.

References

  • Quality By Design The Importance Of Reference Standards In Drug Development. (URL: )
  • Unveiling the Significance of Reference Standards in the Pharmaceutical Industry. (URL: )
  • Why Analytical Reference Standards are Critical in Pharma Research - Aquigen Bio. (URL: )
  • Bhalme, M. et al. (2014). Differential Scanning Calorimetry: A Review. Research and Reviews: Journal of Pharmaceutical Analysis. (URL: [Link])

  • Wikipedia. Indole-3-carbaldehyde. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

4,6-dibromo-1H-indole-3-carbaldehyde proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling and compliant disposal of 4,6-dibromo-1H-indole-3-carbaldehyde (CAS: 115666-29-0). Designed for researchers, EHS professionals, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling and compliant disposal of 4,6-dibromo-1H-indole-3-carbaldehyde (CAS: 115666-29-0). Designed for researchers, EHS professionals, and drug development scientists, this document synthesizes regulatory guidelines with mechanistic toxicology to ensure absolute laboratory safety and environmental compliance.

Chemical Profile & Mechanistic Toxicology

To manage a chemical effectively, one must understand its fundamental behavior. 4,6-dibromo-1H-indole-3-carbaldehyde is a di-halogenated indole derivative widely utilized as a building block in pharmaceutical synthesis and drug discovery.

Why is it hazardous? The addition of two heavy bromine atoms at the C4 and C6 positions of the indole ring significantly increases the molecule's lipophilicity and electron-withdrawing capacity[1]. Mechanistically, this allows the compound to rapidly penetrate biological membranes. In biological assays, di-halogenated indoles have been shown to induce reactive oxygen species (ROS) accumulation and disrupt cellular networks, making them potent fungicidal and cytotoxic agents[1].

Because of this high biological activity, persistence, and potential for bioaccumulation, the Environmental Protection Agency (EPA) strictly regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA)[2][3]. Improper disposal into municipal sewer systems can lead to severe aquatic toxicity and regulatory violations.

Table 1: Physicochemical and Hazard Summary
Property / HazardDescription / Value
Chemical Name 4,6-dibromo-1H-indole-3-carbaldehyde
CAS Number 115666-29-0
Molecular Formula C9H5Br2NO
Physical State Solid (Crystalline Powder)
Primary Hazards Skin/Eye Irritant, Cytotoxic, Aquatic Toxicity[1][4]
RCRA Waste Class Halogenated Organic Waste[3]
Required Disposal High-Temperature Incineration with Caustic Scrubbing[5]

Standard Operating Procedure: Safe Handling & Processing

Every protocol in a high-functioning laboratory must be a self-validating system. The following workflow ensures that exposure risks are mitigated at the source.

Step-by-Step Handling Methodology:

  • Preparation & PPE: Don standard personal protective equipment (PPE), including a flame-resistant lab coat, nitrile gloves (double-gloving is recommended when handling concentrated solutions), and safety goggles.

  • Containment (Critical): Because this compound is a fine powder, aerosolization is a primary inhalation risk. Perform all weighing and transfer operations strictly inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of at least 100 fpm.

  • Dissolution: Transfer the pre-weighed solid into a borosilicate glass vial. Slowly add the required organic solvent (commonly DMSO or DMF for indole derivatives). Seal the vial with a PTFE-lined cap and vortex until complete dissolution is achieved.

  • Decontamination: Wipe down the analytical balance and surrounding workspace with a solvent-dampened cloth (e.g., 70% isopropanol). Dispose of this cloth immediately into the solid halogenated waste stream.

Waste Segregation & Disposal Logistics

The core tenet of halogenated waste disposal is strict segregation . Mixing halogenated waste (like 4,6-dibromo-1H-indole-3-carbaldehyde) with non-halogenated solvents (like pure acetone or ethanol) exponentially increases disposal costs and complicates the chemical treatment process[3].

When brominated compounds are incinerated, they release highly corrosive and toxic hydrogen bromide (HBr) gas. Therefore, standard incineration is insufficient. The waste must be routed to specialized rotary kiln incinerators operating above 1000°C, equipped with caustic scrubbers (typically utilizing sodium hydroxide, NaOH) to neutralize the HBr gas into harmless sodium bromide (NaBr) salts before atmospheric release[5].

Operational Disposal Protocol:
  • Liquid Waste Collection: Pour all spent solutions containing the compound into a chemically compatible, high-density polyethylene (HDPE) carboy explicitly labeled "Halogenated Organic Waste." Ensure the carboy is fitted with a vented cap to prevent pressure buildup and is seated inside a secondary containment tray.

  • Solid Waste Collection: Place all contaminated consumables—including pipette tips, weighing boats, Kimwipes, and used nitrile gloves—into a double-lined, puncture-resistant bag designated for solid hazardous waste.

  • Labeling: Affix a hazardous waste tag to the container before the first drop of waste is added. Explicitly list "4,6-dibromo-1H-indole-3-carbaldehyde" and check the hazard boxes for "Toxic" and "Halogenated."

  • SAA Transfer: Once the container reaches 90% capacity, seal it and transfer it to your laboratory's Satellite Accumulation Area (SAA). Submit an immediate pickup request to your Environmental Health and Safety (EHS) department for EPA-licensed transport.

G A Waste Generation: 4,6-dibromo-1H-indole-3-carbaldehyde B Solid Waste (Powder, PPE, Consumables) A->B C Liquid Waste (Organic/Aqueous Solutions) A->C D Halogenated Waste Accumulation (Strictly Segregated) B->D Double-bagged / Sealed C->D Vented Caps / Secondary Containment E EPA/RCRA Licensed Transport D->E Manifested as Halogenated Organic F Rotary Kiln Incineration (>1000°C) E->F G Caustic Scrubber (Neutralizes HBr to NaBr) F->G Exhaust Gas (HBr, CO2, NOx)

Workflow for the segregation and high-temperature incineration of halogenated indole waste.

Emergency Response & Spill Management

In the event of an accidental spill, immediate and methodical action is required to prevent environmental release and personnel exposure.

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Solid Powder Spill: Do not sweep, as this will aerosolize the brominated dust. Gently cover the powder with damp paper towels (using water or a mild solvent) to suppress dust. Carefully scoop the material using a non-sparking tool and place it into a solid halogenated waste container[4].

  • Liquid Solution Spill: Contain the spill using inert absorbent materials (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, followed by a wipe-down with 70% ethanol to remove residual lipophilic traces[4].

  • Reporting: Report the incident to your EHS department immediately, as halogenated compound spills may require secondary environmental reporting depending on the volume.

References

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 eCFR (Electronic Code of Federal Regulations) URL:[Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams EPA P2 InfoHouse URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA NEPIS) URL:[Link]

  • MSDS of 6-amino-1H-indole-3-carbaldehyde Capot Chemical Co., Ltd. URL:[Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species MDPI / National Institutes of Health (NIH) URL:[Link]

Sources

Handling

Personal protective equipment for handling 4,6-dibromo-1H-indole-3-carbaldehyde

As a Senior Application Scientist, I frequently consult with drug development teams synthesizing marine alkaloid analogs (such as aplysinopsin derivatives) using 4,6-dibromo-1H-indole-3-carbaldehyde (CAS: 115666-29-0) ....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams synthesizing marine alkaloid analogs (such as aplysinopsin derivatives) using 4,6-dibromo-1H-indole-3-carbaldehyde (CAS: 115666-29-0) . While researchers often focus intensely on synthetic yields and catalytic cycles, the logistical and safety handling of this specific halogenated building block is frequently underestimated.

Standard laboratory safety protocols often fail to account for the unique physicochemical properties of halogenated indoles. This guide provides a comprehensive, mechanistic approach to selecting Personal Protective Equipment (PPE), executing safe operational workflows, and managing waste for 4,6-dibromo-1H-indole-3-carbaldehyde.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. We do not wear PPE simply for compliance; we wear it to interrupt specific biological interactions.

  • Lipophilicity and Dermal Penetration: The addition of two massive bromine atoms at the C4 and C6 positions significantly increases the lipophilicity (LogP) of the indole core. If this compound contacts the skin, it partitions into the lipid-rich stratum corneum much faster than an unsubstituted indole.

  • Electrophilic Sensitization: The C3-carbaldehyde group is a highly reactive electrophile. If absorbed, it readily undergoes nucleophilic attack by primary amines on epidermal proteins, forming Schiff bases. This haptenation process is the classic mechanism for chemical sensitization and allergic contact dermatitis.

  • Aerosolization Risk: As a fine, crystalline powder, it is highly susceptible to static charge accumulation during transfer, creating an inhalation hazard that can severely irritate the respiratory mucosal membranes.

According to the American Chemical Society's guidelines on, understanding these specific structural hazards is mandatory before selecting barrier protections.

The PPE Ecosystem: Layered Defense Strategy

Standard nitrile gloves are sufficient for handling the solid powder. However, indole derivatives are almost exclusively reacted or prepared as stock solutions in polar aprotic solvents like DMSO or DMF. This is where standard PPE fails.

DMSO acts as a rapid carrier solvent. It can pull dissolved lipophilic compounds (like our dibrominated indole) directly through standard 4-mil nitrile gloves in under 5 minutes. Therefore, your PPE must adapt to the physical state of the chemical.

Table 1: Glove Compatibility Matrix for 4,6-Dibromo-1H-indole-3-carbaldehyde

Data synthesized from .

Carrier SolventPrimary Glove (Inner)Secondary Glove (Outer)Max Safe Handling TimeMechanistic Rationale
None (Solid Powder) Nitrile (4-mil)None required4 HoursSolid state lacks a fluid vehicle, preventing rapid polymer permeation.
DMSO Nitrile (4-mil)Butyl Rubber (14-mil)1 HourDMSO rapidly permeates nitrile, carrying lipophilic solutes directly to the skin.
DMF Nitrile (4-mil)Neoprene2 HoursDMF degrades nitrile structurally; neoprene offers superior chemical resistance.
Dichloromethane Nitrile (4-mil)Silver Shield / PE4 HoursDCM penetrates standard elastomers in minutes; requires laminate barriers.

Operational Workflow & Handling Protocol

The following protocol utilizes a self-validating system : you cannot proceed to the next step without physically verifying the success of the current step. This ensures that safety controls are actively functioning, a core tenet of .

PPE_Workflow Start 4,6-dibromo-1H-indole-3-carbaldehyde Handling Initiation Scale Assess Operation Scale Start->Scale Small Analytical Scale (<1g) Standard PPE Scale->Small < 1 gram Large Prep Scale (>1g) Enhanced PPE Scale->Large > 1 gram Gloves1 Double Nitrile Gloves (Change every 2 hrs) Small->Gloves1 Gloves2 Butyl/Neoprene over Nitrile (For solvent compatibility) Large->Gloves2 Hood Chemical Fume Hood (Face velocity 80-100 fpm) Action Weighing & Transfer (Use anti-static tools) Hood->Action Gloves1->Hood Gloves2->Hood Waste Halogenated Waste Segregation Action->Waste

Decision matrix and workflow for handling 4,6-dibromo-1H-indole-3-carbaldehyde based on scale.

Step-by-Step Methodology: Safe Weighing and Stock Solution Preparation
  • Step 1: Environmental Validation

    • Action: Turn on the chemical fume hood and set the sash to the designated operating height.

    • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash. If it pulls inward continuously, negative pressure is confirmed. Ensure the digital monitor reads between 80-100 feet per minute (fpm).

  • Step 2: PPE Donning & Inspection

    • Action: Don a flame-resistant (FR) lab coat, chemical splash goggles, and standard 4-mil nitrile gloves.

    • Self-Validation Check: Perform a visual and tactile inspection of gloves. Inflate them slightly by trapping air to check for micro-punctures before putting them on.

  • Step 3: Anti-Static Mitigation (Critical)

    • Action: Halogenated indole powders hold static charge. Use an anti-static gun (e.g., Zerostat) on the weighing boat and the analytical balance draft shield.

    • Mechanistic Rationale: Eliminating static prevents the fine powder from aerosolizing upon opening the vial, protecting your respiratory tract and preventing contamination of the balance.

  • Step 4: Chemical Transfer

    • Action: Using a grounded stainless steel or PTFE-coated spatula, carefully transfer the required mass of the compound. Close the source vial immediately.

  • Step 5: Solvent Dissolution & Glove Upgrade

    • Action:STOP. If you are about to add DMSO, DMF, or DCM to the solid, you must upgrade your gloves based on Table 1. Don the appropriate outer glove. Add the solvent slowly down the side of the vial.

  • Step 6: Decontamination

    • Action: Wipe down the balance and spatulas with a solvent that readily dissolves the compound (e.g., acetone), followed by a 10% bleach solution wipe.

    • Mechanistic Rationale: The bleach acts as an oxidizing agent, destroying the reactive aldehyde functionality of any residual compound.

Emergency Spill Response

If a spill occurs, your response must be dictated by the physical state of the compound.

For Solid Spills:

  • Do not sweep. Sweeping aerosolizes the dibromo-indole.

  • Cover the spill with damp paper towels. While the compound is insoluble in water, the moisture physically traps the dust particles.

  • Carefully scoop the damp mass into a sealable container using a plastic dustpan.

For Solution Spills (e.g., in DMSO):

  • Apply universal absorbent pads or vermiculite immediately.

  • Do not use water. DMSO is miscible in water, but the dibromo-indole is not. Adding water will cause the highly toxic compound to crash out of solution as a fine precipitate over a much larger surface area, severely complicating cleanup.

  • Scoop the saturated absorbent into a secondary containment vessel.

Waste Disposal Logistics: The Halogenated Imperative

Due to the two bromine atoms on the indole core, all waste associated with this compound must be strictly segregated into Halogenated Organic Waste streams.

Mixing 4,6-dibromo-1H-indole-3-carbaldehyde (or its contaminated solvents) into standard non-halogenated waste (like pure ethanol or acetone streams) is a severe logistical and environmental failure. Halogenated waste requires specialized, high-temperature incineration protocols. If halogenated compounds are processed in standard incinerators, they can undergo incomplete combustion, leading to the formation of highly toxic, environmentally persistent dioxins and furans.

Ensure all contaminated pipette tips, weighing boats, and gloves are placed in solid halogenated waste bins, clearly labeled with the CAS number (115666-29-0).

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor. URL: [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. ACS Chemical Safety. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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